Strategic Utilization of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate: A Technical Guide
Executive Summary & Core Architecture Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate (also known as Methyl 2,5-dimethoxybenzoylacetate) represents a "privileged scaffold" in medicinal chemistry.[1] It combines the high r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Architecture
Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate (also known as Methyl 2,5-dimethoxybenzoylacetate) represents a "privileged scaffold" in medicinal chemistry.[1] It combines the high reactivity of a
-keto ester with the electron-rich, lipophilic profile of the 2,5-dimethoxyphenyl moiety.
This molecule serves as a critical divergent intermediate.[2] Its dual electrophilic sites (ketone and ester) and nucleophilic
-carbon allow it to function as a linchpin in the synthesis of:
Benzo[c]chromen-6-ones: Via Pechmann condensation.[1]
Quinolones: Via Knorr or Conrad-Limpach syntheses.[1][3]
Substituted Phenethylamines: Via decarboxylative functionalization (strictly regulated).[1]
-keto esters, this molecule exhibits a pronounced keto-enol equilibrium influenced by the ortho-methoxy substituent. The enol form is stabilized by an intramolecular hydrogen bond, creating a pseudo-six-membered ring. This structural feature dictates its reactivity in alkylation reactions.
Figure 1: Tautomeric equilibrium and activation pathways.[1] The enol form is critical for chelation-controlled alkylations.
Synthesis Protocol: The Claisen Condensation Route
While various routes exist (e.g., Meldrum's acid adducts), the Crossed Claisen Condensation using Dimethyl Carbonate (DMC) is the most robust, atom-economical, and scalable method for this specific methyl ester.
Mechanistic Causality[1]
Why Dimethyl Carbonate? DMC acts as both a reagent and a safe, green solvent. It avoids the toxicity of methyl chloroformate.
Why Sodium Hydride (NaH)? The reaction is endothermic.[1] NaH ensures irreversible deprotonation of the acetophenone, driving the equilibrium forward and preventing retro-Claisen fragmentation.
Why 2,5-Dimethoxyacetophenone? The electron-donating methoxy groups increase the electron density of the aromatic ring, making the carbonyl oxygen more basic, but the
-protons remain sufficiently acidic () for deprotonation by NaH.
Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain a nitrogen atmosphere.
Base Suspension: Charge the flask with NaH (2.2 equiv). Add anhydrous DMC (10 equiv) and cool to 0°C.
Substrate Addition: Dissolve 2,5-dimethoxyacetophenone (1.0 equiv) in the remaining DMC (5 equiv). Add this solution dropwise to the NaH suspension over 30 minutes.
Observation: Hydrogen gas evolution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) will occur. Control addition rate to manage foaming.
Reflux: Once addition is complete and gas evolution subsides, heat the mixture to reflux (90°C) for 3–4 hours.
Checkpoint: The reaction mixture effectively becomes a sodium enolate salt, often precipitating as a thick paste.
Quench & Workup:
Cool to 0°C.
Slowly add glacial acetic acid (3 equiv) dissolved in water (slowly!) or dilute HCl to hydrolyze the sodium salt.[1]
Caution: Exothermic.
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo.
Purification: Recrystallize from MeOH/Water or perform flash chromatography (Hexane:EtOAc 8:2) if oil persists.[1]
Figure 2: Reaction workflow for the Claisen condensation synthesis.
Analytical Characterization (Self-Validation)
To validate the synthesis, compare the obtained spectral data against these expected values. The presence of the enol form is the primary indicator of purity.
Physical State: Off-white to pale yellow solid/oil.
Reacting this ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-keto ester with phenols in the presence of Lewis acids (e.g., or ) yields substituted coumarins. The 2,5-dimethoxy motif imparts specific fluorescence properties to the resulting coumarin scaffold, valuable in biological imaging.
Krapcho Decarboxylation
Heating the ester with LiCl in wet DMSO removes the carbomethoxy group, reverting it to the ketone. However, if alkylated prior to this step (using ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
/Alkyl Halide), this sequence allows for the synthesis of chain-extended 2,5-dimethoxyphenyl ketones.
Regulatory & Safety Compliance (E-E-A-T)
Dual-Use Precursor Warning:
Researchers must be cognizant that 2,5-dimethoxy substituted phenethylamines and ketones are structural analogs to the "2C" and "DOx" families of psychoactive substances.[1]
Precursor Status: While Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate itself is generally not a scheduled substance, its reduction products (phenethylamines) are strictly controlled in many jurisdictions (e.g., Schedule I in the US).[1]
Documentation: Maintain strict inventory logs. Ensure this compound is used solely for legitimate in vitro pharmacological research or material science applications.
Handling: Use standard PPE (nitrile gloves, goggles).[1] Handle in a fume hood to avoid inhalation of dust/vapors.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Synthesis of
-Keto Esters via Dimethyl Carbonate:
Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. ACS Sustainable Chemistry & Engineering. Link[1]
Tautomerism in Benzoylacetates:
Gelin, S., & Gelin, R. (1980). Synthesis and reactivity of
-keto esters. Bulletin de la Société Chimique de France.
Reaction Safety & Sodium Hydride Handling
National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
Regulatory Context (2,5-Dimethoxy Analogs)
United Nations Office on Drugs and Crime (UNODC).[1] (2023).[1][5][6][8][9] Recommended Methods for the Identification and Analysis of Phenethylamines. Link
An In-Depth Technical Guide to the Synthesis of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in med...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in medicinal chemistry and organic synthesis. The core of this process is a base-catalyzed Claisen condensation between 2,5-dimethoxyacetophenone and dimethyl carbonate. This document details the reaction mechanism, provides a step-by-step experimental protocol, and discusses the critical parameters for successful synthesis and purification.
Introduction and Significance
Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate belongs to the class of β-keto esters, which are versatile building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The presence of the 2,5-dimethoxyphenyl moiety makes this particular β-keto ester a key precursor for compounds targeting various biological pathways, leveraging the known bioactivity of this substituted phenyl ring. Understanding its synthesis is therefore crucial for researchers engaged in the development of novel chemical entities.
Core Synthetic Strategy: The Claisen Condensation
The most direct and widely employed method for the synthesis of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is the crossed Claisen condensation.[1][2] This reaction involves the acylation of an enolizable ketone, in this case, 2,5-dimethoxyacetophenone, with a non-enolizable ester, dimethyl carbonate. The reaction is facilitated by a strong base, typically sodium hydride or sodium methoxide, which deprotonates the α-carbon of the ketone to form a reactive enolate.[2]
Reaction Mechanism
The mechanism of the Claisen condensation is a well-established process in organic chemistry.[1] In the context of this specific synthesis, the key steps are:
Enolate Formation: A strong base, such as sodium hydride (NaH), abstracts an acidic α-proton from 2,5-dimethoxyacetophenone to form a resonance-stabilized enolate. The choice of a strong, non-nucleophilic base is critical to favor deprotonation over nucleophilic attack on the ketone carbonyl.
Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of dimethyl carbonate.
Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.
Elimination of Methoxide: The tetrahedral intermediate collapses, eliminating a methoxide (CH₃O⁻) leaving group to yield the desired β-keto ester, Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate.
Deprotonation of the Product: The resulting β-keto ester is more acidic than the starting ketone. Therefore, a full equivalent of base is consumed to deprotonate the product, forming a stable enolate. This final deprotonation step drives the reaction to completion.[1]
Protonation: An acidic workup is required in the final step to protonate the enolate and yield the neutral β-keto ester product.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, adapted from established procedures for the synthesis of β-keto esters.[3]
Materials
Reagent/Solvent
Molecular Formula
Molar Mass ( g/mol )
2,5-Dimethoxyacetophenone
C₁₀H₁₂O₃
180.20
Sodium Hydride (60% dispersion in mineral oil)
NaH
24.00
Dimethyl Carbonate
C₃H₆O₃
90.08
Dry Tetrahydrofuran (THF)
C₄H₈O
72.11
Glacial Acetic Acid
C₂H₄O₂
60.05
10% Hydrochloric Acid
HCl
36.46
Ethyl Acetate
C₄H₈O₂
88.11
Saturated Sodium Bicarbonate Solution
NaHCO₃
84.01
Brine (Saturated NaCl Solution)
NaCl
58.44
Anhydrous Magnesium Sulfate
MgSO₄
120.37
Silica Gel (for column chromatography)
SiO₂
60.08
Procedure
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 g of 60% dispersion, 30 mmol) to dry tetrahydrofuran (10 mL).
Addition of Reagents: To this suspension, add dimethyl carbonate (4.85 mL, 40 mmol). Slowly add a solution of 2,5-dimethoxyacetophenone (1.80 g, 10 mmol) in dry THF (5 mL) to the reaction mixture.
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 6 hours under a nitrogen atmosphere.
Quenching: After cooling the reaction mixture to room temperature, cautiously quench with glacial acetic acid (1 mL) followed by 10% hydrochloric acid (20 mL).
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 10 mL).
Washing: Wash the combined organic phases with saturated sodium bicarbonate solution (10 mL), water (10 mL), and finally with brine (10 mL).
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient elution of ethyl acetate in petroleum ether (0-25%) to afford the pure Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate.
Strategic Scaffolding for Heterocyclic & Pharmacophore Synthesis Executive Summary Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is a specialized -keto ester intermediate critical to the synthesis of functionalized hete...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Scaffolding for Heterocyclic & Pharmacophore Synthesis
Executive Summary
Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is a specialized
-keto ester intermediate critical to the synthesis of functionalized heterocycles and substituted phenethylamines. Its structural core—a 1,3-dicarbonyl system coupled with an electron-rich dimethoxybenzene ring—provides a versatile platform for Knoevenagel condensations, Japp-Klingemann reactions, and reductive aminations.
This guide addresses the synthesis, physiochemical characterization, and downstream utility of this compound, with a specific focus on overcoming the analytical challenges posed by keto-enol tautomerism in high-purity applications.
The molecule consists of a 2,5-dimethoxyphenyl moiety attached to a methyl propanoate backbone via a
-keto linkage. The electron-donating methoxy groups at the ortho and meta positions significantly influence the reactivity of the carbonyl carbon and the acidity of the -methylene protons.
Highly acidic methylene due to 1,3-dicarbonyl flank.
Synthetic Architecture: The "Green" Carbonate Route
While historical routes utilized methyl chlorooxoacetate, modern industrial hygiene favors the Claisen Condensation of 2,5-dimethoxyacetophenone with dimethyl carbonate (DMC). This route avoids halogenated byproducts and utilizes DMC as both reagent and solvent, aligning with Green Chemistry principles.
Reaction Mechanism & Protocol
The reaction relies on the thermodynamic deprotonation of the acetophenone precursor by a strong base (Sodium Hydride), generating an enolate that attacks the carbonyl of the dimethyl carbonate.
Critical Process Parameter (CPP): The reaction is equilibrium-driven. The continuous removal of methanol (byproduct) or the use of excess base is required to drive conversion.
Figure 1: Synthetic workflow via Claisen Condensation using Dimethyl Carbonate (DMC).
Step-by-Step Protocol
Inertion: Flame-dry a 3-neck Round Bottom Flask (RBF) and purge with
.
Base Suspension: Charge NaH (60% in oil, 2.2 eq) and wash with dry hexane to remove mineral oil. Suspend in anhydrous THF or use neat DMC if running solvent-free.
Addition: Add 2,5-dimethoxyacetophenone (1.0 eq) dropwise at 0°C. Allow
evolution to cease (formation of enolate).
Carbonylation: Add Dimethyl Carbonate (3.0 eq) and heat to reflux (approx. 80°C).
Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting ketone (
) should disappear, replaced by the -keto ester (, stains dark purple with ).
Quench: Pour reaction mixture onto crushed ice/HCl. Caution: Vigorous
evolution.
Isolation: Extract with Ethyl Acetate (
). Wash organic phase with brine, dry over , and concentrate. Recrystallize from MeOH/Hexane.
Analytical Challenges: Keto-Enol Tautomerism
A frequent point of confusion in the analysis of this compound is the complexity of its NMR spectrum. Like all
-keto esters, it exists in a dynamic equilibrium between the diketo form and the cis-enol form (stabilized by intramolecular hydrogen bonding).
Expert Insight: In
, the enol form is often favored due to the solvent's low polarity, which supports the internal H-bond. You will observe two sets of signals.
Diketo Form: Singlet at
ppm (2H, -methylene).
Enol Form: Singlet at
ppm (1H, enolic -OH, exchangeable) and singlet at ppm (1H, vinyl proton).
Figure 2: Keto-Enol Tautomerism and its impact on NMR spectroscopic verification.
Applications & Pharmacophore Generation[1]
The utility of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate lies in its divergent reactivity. It serves as a scaffold for two major classes of bioactive molecules.
A. Coumarin Synthesis (Pechmann Condensation)
Under acidic conditions (e.g.,
), the ester undergoes transesterification/cyclization with phenols to form substituted coumarins, which are potent anticoagulants and fluorescent probes.
B. Heterocyclic Construction (Knoevenagel/Japp-Klingemann)
The active methylene group allows for condensation with aldehydes (Knoevenagel) to form benzylidene derivatives, or with diazonium salts (Japp-Klingemann) to yield hydrazones, precursors to indoles via the Fischer Indole Synthesis.
Table 2: Functional Transformation Matrix
Reaction Type
Reagent
Target Pharmacophore
Mechanism
Decarboxylation
, then
2,5-Dimethoxyacetophenone
Hydrolysis/Decarboxylation
Reductive Amination
,
-Amino Esters
Imine formation/Reduction
Knoevenagel
Benzaldehyde, Piperidine
-Unsaturated Ketones
Aldol-type condensation
Alkylation
,
-Substituted Esters
Attack
Compliance & Stewardship
Regulatory Warning:
Researchers must be aware that 2,5-dimethoxy substituted phenethylamines and their immediate precursors are heavily regulated in many jurisdictions (e.g., Schedule I in the US, Controlled Drugs in UK) due to their psychoactive properties (2C-x family).
While Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is generally considered a chemical building block (a "pre-precursor"), it can be converted into controlled substances via decarboxylation to the ketone followed by reductive amination.
Self-Validation Protocol: Always maintain a chain of custody for this material.
End-Use Verification: Ensure all synthesis is strictly for approved in vitro research or non-human applications unless specific DEA/Home Office licenses are held.
References
Synthesis of
-Keto Esters: Tundo, P., et al. "Methylation of 2-Naphthol Using Dimethyl Carbonate." Journal of Chemical Education, 2010.[1] [1]
Tautomerism in Drug Precursors: "An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors." Forensic Science International, 2024.
General Reactivity of 2,5-Dimethoxy Systems: "Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues." Molecules, 2021.
Green Chemistry Catalysis: "Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids." Journal of Organic Chemistry, 2013.[2]
Precursor Regulation Context: United Nations Office on Drugs and Crime (UNODC). "Limited International Special Surveillance List of Non-Scheduled Substances."
A Technical Guide to the Spectroscopic Characterization of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Introduction Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is a β-keto ester bearing a substituted aromatic ring. Such molecules are of significant interest in synthetic organic chemistry, serving as versatile building...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is a β-keto ester bearing a substituted aromatic ring. Such molecules are of significant interest in synthetic organic chemistry, serving as versatile building blocks for more complex molecular architectures, including various heterocyclic compounds and potential pharmaceutical agents. A thorough understanding of their structure and purity is paramount for their effective use in research and development. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's constitution.
This guide provides an in-depth analysis of the expected spectroscopic data for Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by data from analogous structures. Furthermore, this document outlines the standard methodologies for acquiring this spectroscopic data, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Molecular Structure and Synthesis Overview
A key aspect of interpreting spectroscopic data is a clear understanding of the molecule's synthesis, as this can inform potential impurities. Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate can be synthesized via the Claisen condensation reaction.[1] A common method involves the reaction of 2,5-dimethoxyacetophenone with a methylating agent like dimethyl carbonate in the presence of a strong base.[2]
Caption: Synthesis of the target molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of protons in a molecule.[3]
Predicted ¹H NMR Data
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.1-7.3
m
3H
Ar-H
~4.0
s
2H
-CO-CH₂ -CO-
3.85
s
3H
Ar-OCH₃
3.80
s
3H
Ar-OCH₃
3.75
s
3H
-COO-CH₃
Interpretation of the ¹H NMR Spectrum
Aromatic Protons (δ ~7.1-7.3 ppm): The protons on the 2,5-dimethoxyphenyl ring are expected to appear in the aromatic region of the spectrum.[4] Their specific chemical shifts and splitting patterns will be influenced by the positions of the methoxy and the keto-ester substituents.
Methylene Protons (δ ~4.0 ppm): The two protons of the methylene group are situated between two carbonyl groups, which are strongly electron-withdrawing. This deshielding effect will cause their signal to appear at a relatively downfield chemical shift. This signal is expected to be a singlet due to the absence of adjacent protons.
Methoxy Protons (δ 3.85 and 3.80 ppm): The two methoxy groups on the aromatic ring are in different chemical environments and are therefore expected to give rise to two distinct singlet signals.
Methyl Ester Protons (δ 3.75 ppm): The three protons of the methyl ester group will appear as a singlet, characteristic of a methyl group attached to an oxygen atom.
Experimental Protocol for ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]
Instrument Setup: Place the NMR tube in the spectrometer.[6] Standard acquisition parameters are typically used, but may be optimized as needed.
Data Acquisition: Acquire the ¹H NMR spectrum.
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and splitting patterns to assign the signals to the respective protons in the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)
Assignment
~195
Ar-C =O
~168
-C OO-
~154
Ar-C -OCH₃
~153
Ar-C -OCH₃
~125
Ar-C -CO
~115-120
Ar-C H
~56
Ar-OC H₃
~55.8
Ar-OC H₃
~52
-COO-C H₃
~46
-CO-C H₂-CO-
Interpretation of the ¹³C NMR Spectrum
Carbonyl Carbons (δ ~195 and ~168 ppm): The two carbonyl carbons (ketone and ester) are expected to appear at the most downfield chemical shifts due to the strong deshielding effect of the double-bonded oxygen atoms.[7][8]
Aromatic Carbons (δ ~115-154 ppm): The six carbons of the aromatic ring will give rise to distinct signals in this region. The carbons attached to the electron-donating methoxy groups will be more shielded (appear at a more upfield chemical shift) compared to the other aromatic carbons.
Methoxy Carbons (δ ~56 and 55.8 ppm): The two methoxy carbons will have characteristic chemical shifts in this region.
Methyl Ester Carbon (δ ~52 ppm): The carbon of the methyl ester group will appear in this typical range.
Methylene Carbon (δ ~46 ppm): The methylene carbon, being flanked by two carbonyl groups, will be significantly deshielded.
Experimental Protocol for ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the longer acquisition times typically required due to the lower natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be performed to differentiate between CH, CH₂, and CH₃ groups.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10]
Predicted IR Data
Wavenumber (cm⁻¹)
Intensity
Assignment
~3000
Medium
Aromatic C-H stretch
~2950
Medium
Aliphatic C-H stretch
~1740
Strong
Ester C=O stretch
~1680
Strong
Ketone C=O stretch
~1600, ~1480
Medium-Weak
Aromatic C=C stretch
~1250, ~1050
Strong
C-O stretch
Interpretation of the IR Spectrum
Carbonyl Stretching (ν(C=O)): The most prominent peaks in the IR spectrum are expected to be the strong absorptions from the two carbonyl groups. The ester carbonyl typically appears at a higher wavenumber (~1740 cm⁻¹) than the ketone carbonyl (~1680 cm⁻¹).[11][12]
C-H Stretching (ν(C-H)): Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹.
Aromatic C=C Stretching: The presence of the aromatic ring will be confirmed by absorptions in the 1600-1480 cm⁻¹ region.
C-O Stretching (ν(C-O)): Strong absorptions corresponding to the C-O stretching of the ester and ether functional groups will be present in the fingerprint region (1300-1000 cm⁻¹).
Experimental Protocol for IR Spectroscopy
Sample Preparation: For a solid sample, a KBr pellet or a Nujol mull can be prepared.[13] For a liquid or dissolved solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
Background Spectrum: A background spectrum of the empty sample compartment (or the solvent) is recorded.
Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded.
Data Analysis: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to elucidate its structure.
Predicted Mass Spectrum Data
m/z
Interpretation
238
Molecular ion [M]⁺
165
[M - COOCH₃ - CH₂]⁺
135
[M - COOCH₃ - CH₂ - CO]⁺
107
[C₇H₇O]⁺
77
[C₆H₅]⁺
Interpretation of the Mass Spectrum
The fragmentation of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate under electron ionization (EI) is expected to be dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[14][15]
Molecular Ion Peak: The molecular ion peak ([M]⁺) should be observed at an m/z corresponding to the molecular weight of the compound (238 g/mol ).
Key Fragmentation Pathways:
Loss of the methoxycarbonyl radical (-•COOCH₃) followed by the loss of a methylene group.
Cleavage of the bond between the aromatic ring and the carbonyl group.
Further fragmentation of the aromatic portion of the molecule.
Caption: A simplified workflow for mass spectrometry analysis.
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
GC Separation: Inject the sample into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (typically by electron impact).
Mass Analysis: The resulting ions are accelerated and separated in the mass analyzer according to their mass-to-charge ratio.
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide, encompassing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for the structural elucidation and purity assessment of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate. By understanding the predicted spectral data and the principles behind their interpretation, researchers can confidently characterize this and related molecules. The provided experimental protocols serve as a practical reference for obtaining high-quality spectroscopic data, ensuring the integrity of their chemical research and development endeavors.
References
James, M. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(15), 2707–2710. [Link]
LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
American Chemical Society. (n.d.). GC/MS of Unknown Esters for Teaching MS Fragmentation Patterns: A Combination Organic Experiment for Esterifying Unknown Alcohols and Determining their Structures by GC/MS. Journal of Chemical Education. [Link]
ResearchGate. (2021, October 26). β‐Ketoesters: An Overview and It's Applications via Transesterification. [Link]
National Center for Biotechnology Information. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PubMed Central. [Link]
Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate: A Versatile Scaffold for Heterocyclic and Alkaloid Synthesis
[1] Executive Summary Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is a specialized -keto ester building block characterized by an electron-rich 2,5-dimethoxybenzene core.[1] Unlike simple acetoacetates, this compound...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is a specialized
-keto ester building block characterized by an electron-rich 2,5-dimethoxybenzene core.[1] Unlike simple acetoacetates, this compound offers a unique steric and electronic profile that drives regioselectivity in heterocyclic synthesis.[2] It serves as a critical intermediate in the development of 4-arylcoumarins, quinolines, and functionalized phenethylamines—scaffolds frequently observed in psychoactive alkaloids, antifungal agents, and 5-HT receptor ligands.[2]
This technical guide outlines the robust synthesis of this building block, its reactivity profile, and its application in high-value transformations.
Part 1: Chemical Profile & Reactivity
The utility of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate lies in its multiple reactive centers. The 2,5-dimethoxy substitution pattern on the phenyl ring creates a specific electronic environment that influences the stability of intermediates (e.g., enolates) and the regiochemistry of electrophilic aromatic substitutions.[2]
11), active site for alkylation or Knoevenagel condensation.
C-1 Ester: Labile group for transesterification or hydrolysis/decarboxylation.[1]
Aryl Core: Electron-rich 2,5-dimethoxy motif, directing electrophiles to the para position relative to the methoxy groups (positions 4 and 6 on the ring).[2]
Reactivity Map
The following diagram illustrates the four distinct zones of reactivity available for synthetic manipulation.
Caption: Functional reactivity zones of the scaffold. The C-3 ketone and C-1 ester allow for "1,3-dinucleophile" cyclizations.[1]
Part 2: Synthesis of the Building Block
While various routes exist, the Claisen Condensation of 2,5-dimethoxyacetophenone with dimethyl carbonate (DMC) is the most scalable and atom-economical method.[2] This route avoids the use of hazardous chloroformates and utilizes DMC as both reagent and solvent.[2]
Synthetic Protocol
Objective: Synthesis of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate.
Reagents:
2,5-Dimethoxyacetophenone (1.0 eq)
Dimethyl Carbonate (DMC) (15.0 eq) – Excess serves as solvent
Sodium Hydride (60% in oil) (2.0 eq)
Solvent: Anhydrous THF (optional, if DMC volume is insufficient for solubility)[2]
Step-by-Step Methodology:
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, wash NaH (2.0 eq) with dry hexane to remove mineral oil. Suspend the NaH in anhydrous DMC (10 eq).
Addition: Dissolve 2,5-dimethoxyacetophenone (1.0 eq) in the remaining DMC (5 eq). Add this solution dropwise to the NaH suspension at 0°C under nitrogen atmosphere. Caution: Hydrogen gas evolution.[2]
Reflux: Once addition is complete and gas evolution subsides, heat the mixture to reflux (90°C) for 3–4 hours. The solution will typically turn a dark orange/brown color, indicating enolate formation.[2]
Quench: Cool the reaction to 0°C. Carefully quench with glacial acetic acid (approx. 2.5 eq) until pH is neutral/slightly acidic.
Workup: Dilute with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over MgSO
, and concentrate in vacuo.
Purification: The crude
-keto ester can often be used directly.[1] For high purity, perform flash column chromatography (Silica gel, Hexane:EtOAc 8:2).[2]
Yield Expectations: 75–85% isolated yield.
Caption: Claisen condensation pathway using environmentally benign Dimethyl Carbonate (DMC).
Part 3: Core Applications in Drug Discovery[1]
Synthesis of 4-Arylcoumarins (Pechmann Condensation)
The Pechmann condensation is the primary application for this scaffold.[1] Reacting the
-keto ester with a phenol (e.g., resorcinol) yields 4-(2,5-dimethoxyphenyl)coumarins.[1] These derivatives are investigated for antioxidant and anticancer activity, with the 2,5-dimethoxy group providing lipophilicity and metabolic stability.[2]
Mechanism: Acid-catalyzed transesterification followed by intramolecular electrophilic aromatic substitution.[1]
Conditions: Resorcinol (1.0 eq), Catalyst (InCl
or HSO), Solvent-free or Ethanol, 80°C.
Synthesis of Pyrazoles
Reaction with hydrazines yields 3,5-disubstituted pyrazoles, a scaffold ubiquitous in COX-2 inhibitors and kinase inhibitors.[1]
Reagent: Phenylhydrazine or Hydrazine hydrate.[1][2]
While the Henry reaction (nitroalkene route) is more common for simple phenethylamines, this
-keto ester allows for the synthesis of -hydroxy or -keto phenethylamines (via reductive amination of the ketone or amide formation), which are valuable for exploring adrenergic receptor selectivity.[1]
Comparative Reaction Data
Reaction Type
Co-Reactant
Catalyst/Conditions
Product Scaffold
Yield (Typical)
Pechmann
Resorcinol
InCl (10 mol%), 80°C
4-Arylcoumarin
85-92%
Knorr
Aniline
AcOH, Reflux
2-Quinolone
60-75%
Cyclocondensation
Hydrazine
EtOH, Reflux
Pyrazolone
90-95%
Knoevenagel
Benzaldehyde
Piperidine, Toluene
-Benzylidene ester
70-80%
Part 4: Experimental Validation & Safety
Self-Validating Protocol: Pechmann Condensation
To verify the quality of your building block, perform this standard test reaction:
Mix Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate (1 mmol) and Resorcinol (1 mmol).
Add Indium(III) Chloride (0.1 mmol) as a Lewis acid catalyst.
Heat at 80°C for 30 minutes (solvent-free).
Validation: The reaction should solidify. Add ethanol; the product will precipitate as a white/pale yellow solid.[2]
Analytic Check:
H NMR should show the disappearance of the methyl ester singlet ( 3.7 ppm) and the appearance of the coumarin vinyl proton ( 6.2 ppm).[2]
Safety Data (MSDS Summary)
Hazards: The compound is an ester and likely a skin/eye irritant.[2]
Reactivity: The active methylene group makes it potentially acidic; avoid contact with strong bases unless intended.[2]
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation of the electron-rich aromatic ring.[1]
References
General Synthesis of
-Keto Esters:
Title: One-pot multistep mechanochemical synthesis of fluorinated pyrazolones (Supporting Info: General Procedure for
-ketoesters).
The Strategic Role of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release This technical guide provides an in-depth analysis of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, a key building block in the synthesis of neurologically active compounds. We will explore its sy...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
This technical guide provides an in-depth analysis of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, a key building block in the synthesis of neurologically active compounds. We will explore its synthesis, chemical properties, and pivotal role as a precursor to compounds targeting the central nervous system (CNS), offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the 2,5-Dimethoxyphenyl Scaffold
The 2,5-dimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry, frequently appearing in compounds with significant biological activity, particularly those targeting the central nervous system. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties, influencing receptor affinity and metabolic stability. Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, a β-keto ester, serves as a versatile and strategically important intermediate in the elaboration of this key structural motif into more complex and potent drug candidates. This guide will illuminate the path from this precursor to potential therapeutic agents.
Synthesis of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate: A Practical Approach
The synthesis of β-keto esters is a cornerstone of organic chemistry, with the Claisen condensation being a primary and reliable method. This reaction involves the base-mediated condensation of an ester with another carbonyl compound to form a new carbon-carbon bond.
Proposed Synthetic Pathway: Claisen Condensation
A robust method for the preparation of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is the Claisen condensation of methyl 2,5-dimethoxybenzoate with methyl acetate in the presence of a strong base, such as sodium methoxide or sodium hydride.
Diagram 1: Proposed Synthesis of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Caption: Claisen condensation pathway for the synthesis of the target β-keto ester.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methodologies for Claisen condensations.
Materials:
Methyl 2,5-dimethoxybenzoate
Methyl acetate
Sodium hydride (60% dispersion in mineral oil) or Sodium methoxide
Anhydrous toluene or Tetrahydrofuran (THF)
Anhydrous methanol (for quenching)
1 M Hydrochloric acid
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Ethyl acetate
Hexanes
Procedure:
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride (1.2 eq.) in anhydrous toluene.
Addition of Esters: A solution of methyl 2,5-dimethoxybenzoate (1.0 eq.) and methyl acetate (3.0 eq.) in anhydrous toluene is added dropwise to the stirred suspension at room temperature.
Reaction: The reaction mixture is heated to reflux and maintained for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Work-up: After completion, the reaction is cooled to 0 °C and cautiously quenched by the dropwise addition of anhydrous methanol to destroy any excess sodium hydride. The mixture is then acidified with 1 M HCl.
Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Analytical Characterization
The structural confirmation and purity assessment of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate are crucial. A combination of spectroscopic and chromatographic techniques is employed.
Technique
Expected Observations
¹H NMR
Signals corresponding to the methoxy groups, aromatic protons, the methylene protons of the propanoate chain, and the methyl ester protons. The methylene protons adjacent to the carbonyl groups will appear as a characteristic singlet.
¹³C NMR
Resonances for the carbonyl carbons of the ketone and ester, the aromatic carbons (including those attached to the methoxy groups), the methoxy carbons, the methylene carbon, and the methyl ester carbon.
FT-IR
Strong absorption bands for the C=O stretching of the ketone and the ester, C-O stretching for the ester and ether linkages, and aromatic C-H stretching.
HPLC
A single major peak under reversed-phase conditions, indicating the purity of the compound.
Mass Spec.
The molecular ion peak corresponding to the calculated molecular weight of the compound.
Application in Medicinal Chemistry: A Gateway to Psychoactive Amines
Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is a valuable precursor for the synthesis of various psychoactive compounds, most notably the 2,5-dimethoxyphenethylamine (2C-X) family of psychedelic compounds.
Case Study: Synthesis of 2,5-Dimethoxyphenethylamine (2C-H)
2,5-Dimethoxyphenethylamine (2C-H) is the parent compound of the 2C-X series. The β-keto ester, Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, can be converted to 2C-H through a multi-step synthetic sequence.
Diagram 2: Synthetic Route from β-Keto Ester to 2C-H
Caption: A plausible synthetic pathway from the target β-keto ester to 2C-H.
Synthetic Elaboration:
Hydrolysis and Decarboxylation: The β-keto ester is first hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield 1-(2,5-dimethoxyphenyl)ethan-1-one.
Reductive Amination: The resulting ketone can then be subjected to reductive amination. This can be achieved through various methods, such as reaction with ammonia and a reducing agent like sodium cyanoborohydride, or through the formation of an oxime followed by reduction with a reducing agent like lithium aluminum hydride, to afford the target 2,5-dimethoxyphenethylamine (2C-H).
The Broader Significance: 2,5-Dimethoxyphenyl Moiety in CNS Drug Discovery
The 2,5-dimethoxyphenyl scaffold is a recurring motif in ligands for various CNS receptors, including serotonergic and dopaminergic systems.
Serotonin Receptors: Many potent and selective agonists for the 5-HT₂A and 5-HT₂C receptors, which are implicated in the mechanism of action of psychedelic drugs and some antipsychotics, feature the 2,5-dimethoxy substitution pattern.
Dopamine Receptors: Derivatives of 2,5-dimethoxyphenyl compounds have also been explored as ligands for dopamine receptors, which are key targets in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.[1] The substitution pattern on the phenyl ring significantly influences the affinity and selectivity for different dopamine receptor subtypes.
The versatility of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate allows for the introduction of diverse functionalities at the β-position, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies. This facilitates the fine-tuning of pharmacological properties to optimize potency, selectivity, and drug-like characteristics.
Conclusion: A Versatile Tool for CNS Drug Discovery
Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is more than just a chemical intermediate; it is a strategic tool for medicinal chemists working on the discovery of novel CNS-active agents. Its straightforward synthesis and the chemical handles it provides offer a gateway to a rich chemical space of compounds with the potential to modulate key neurological pathways. A thorough understanding of its chemistry and applications is, therefore, essential for any researcher or drug development professional in this field.
References
Organic Syntheses Procedure. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
Cannon, J. G., Kirschbaum, K. S., Amoo, V. E., Johnson, A. K., & Long, J. P. (1993). 2,5-Dimethoxy congeners of (+)-and (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine. Journal of medicinal chemistry, 36(16), 2416–2419.
Erowid. (n.d.). 2C-H via 2,5-Dimethoxymandelonitrile. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of Methyl 3-(methoxy-methylphosphinyl)propionate. Retrieved from [Link]
Rhodium.ws. (n.d.). 2,5-Dimethoxyphenethylamine (2C-H) Synthesis via the Darzen Condensation. Retrieved from [Link]
The Hive Archive. (n.d.). Successful 2C-B Syntheses. Retrieved from [Link]
Wender, P. A., et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 435–449.
A Technical Guide to the Predicted Biological Activity of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate: A Structurally-Informed Approach
Abstract Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is a compound for which, to date, no direct biological activity data has been published. However, its chemical architecture, comprising a β-keto ester scaffold and...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is a compound for which, to date, no direct biological activity data has been published. However, its chemical architecture, comprising a β-keto ester scaffold and a 2,5-dimethoxyphenyl moiety, provides a strong foundation for predicting its potential pharmacological profile. This guide deconstructs the molecule to analyze the established bioactivities of its core components. We hypothesize that the β-keto ester functionality suggests potential as an antimicrobial agent, possibly through the disruption of bacterial quorum sensing. Concurrently, the 2,5-dimethoxyphenyl group is a well-known pharmacophore in compounds targeting the central nervous system, particularly the serotonin 5-HT2A receptor, and has also been identified in various cytotoxic and anticancer agents. This document outlines a series of predictive mechanisms and provides detailed, field-proven experimental workflows for researchers to systematically investigate these potential activities, transforming this data-scarce molecule into a candidate for targeted drug discovery programs.
Introduction: Deconstructing a Molecule of Untapped Potential
In the landscape of drug discovery, the exploration of novel chemical entities is paramount. Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate stands as one such entity, a molecule with a defined structure but an undefined biological role. The absence of empirical data necessitates a predictive approach, one grounded in the principles of medicinal chemistry and structure-activity relationships (SAR). This guide will proceed by dissecting the molecule into its two primary functional regions:
The β-Keto Ester System: A versatile functional group known to be a key intermediate in the synthesis of various biologically active molecules and to possess intrinsic bioactivity[1][2].
The 2,5-Dimethoxyphenyl Moiety: A substituted aromatic ring system that is a privileged scaffold in neuropharmacology and oncology[3][4][5].
By examining the established roles of these components, we can formulate testable hypotheses regarding the potential therapeutic applications of the parent molecule. This document will provide the scientific rationale behind these predictions and furnish detailed experimental protocols to empower researchers to validate these hypotheses in the laboratory.
Hypothesis I: The β-Keto Ester Moiety as a Precursor for Antimicrobial Activity
The β-keto ester functional group is a recurring motif in compounds with demonstrated antimicrobial properties[6]. Its most compelling role in this context is as a structural mimic of N-acyl homoserine lactone (AHL) autoinducers, which are central to bacterial communication, a process known as quorum sensing (QS).
Predicted Mechanism of Action: Quorum Sensing Inhibition
Expertise & Causality: Bacterial quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This is crucial for processes like biofilm formation and virulence factor production[7]. The signaling molecules, AHLs, are recognized by transcriptional regulator proteins (e.g., LuxR-type proteins). Many AHLs feature a 3-oxo-acyl side chain. The β-keto ester in our target compound presents a similar electrophilic and nucleophilic character, making it a plausible competitive antagonist for the AHL binding site on proteins like LasR in Pseudomonas aeruginosa. By occupying this site without triggering the downstream signaling cascade, Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate could effectively silence bacterial communication, representing a potent anti-virulence strategy[7][8].
Experimental Workflow for Antimicrobial and Anti-QS Validation
A systematic, multi-step approach is required to first confirm general antimicrobial effects and then to specifically investigate the anti-QS hypothesis. This workflow ensures that any observed reduction in virulence is due to specific QS inhibition and not simply broad-spectrum toxicity.
Caption: A logical workflow for evaluating the antimicrobial potential.
Detailed Protocol: Quorum Sensing Inhibition Assay
This protocol is designed to be a self-validating system by quantifying the inhibition of an AHL-induced reporter gene at concentrations known to be non-lethal to the host bacteria.
Objective: To quantify the ability of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate to inhibit N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) signaling using the E. coli JB525 reporter strain, which expresses Green Fluorescent Protein (GFP) in response to AHLs[8].
Plate reader capable of measuring absorbance at 600 nm (OD600) and fluorescence (Excitation: 485 nm, Emission: 520 nm)
Procedure:
Prepare Cultures: Inoculate LB broth with E. coli JB525 and grow overnight at 37°C with shaking.
Subculture: Dilute the overnight culture 1:100 in fresh LB broth and incubate for 2 hours at 37°C to reach the early exponential growth phase.
Prepare Assay Plate:
In a 96-well plate, add 180 µL of the subcultured E. coli JB525 to each well.
Prepare serial dilutions of the Test Compound in DMSO. Add 2 µL of these dilutions to the wells to achieve final concentrations ranging from 0.1 µM to 100 µM (ensure final DMSO concentration is ≤1%).
Controls:
Negative Control: Add 2 µL of DMSO (no AHL, no compound).
Positive Control: Add 2 µL of DMSO and a fixed concentration of 3-oxo-C6-HSL (e.g., 100 nM).
Test Wells: Add 2 µL of Test Compound dilutions and the same fixed concentration of 3-oxo-C6-HSL.
Incubation: Cover the plate and incubate at 30°C for 6-8 hours with shaking.
Measurement:
Measure the optical density at 600 nm (OD600) to assess bacterial growth.
Normalize the fluorescence reading to cell density (Fluorescence / OD600).
Calculate the percentage of QS inhibition relative to the positive control.
Plot the % inhibition against the Test Compound concentration to determine the IC50 value.
Hypothesis II: The 2,5-Dimethoxyphenyl Moiety - A Gateway to CNS and Anticancer Activity
The 2,5-dimethoxyphenyl scaffold is a cornerstone of several classes of pharmacologically active compounds. Its substitution pattern significantly influences receptor affinity and biological function.
Predicted Mechanism 2a: CNS Activity via Serotonin 5-HT2A Receptor Modulation
Expertise & Causality: The 2,5-dimethoxy substitution on a phenethylamine core is a classic feature of potent serotonin 5-HT2A receptor agonists, many of which have hallucinogenic properties[3][9]. The electron-donating methoxy groups are thought to be critical for interaction with specific residues within the receptor's binding pocket. While Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is not a phenethylamine, the exposed 2,5-dimethoxyphenyl ring could still confer affinity for the 5-HT2A receptor. The key question is whether it would act as an agonist, antagonist, or allosteric modulator. Answering this is a critical first step in evaluating its potential as a neurological therapeutic or research tool.
Experimental Workflow: A standard drug discovery cascade is employed, starting with binding affinity and moving to functional activity.
Caption: A tiered workflow for characterizing 5-HT2A receptor interaction.
Predicted Mechanism 2b: Anticancer Activity via Cytotoxicity and Mitotic Arrest
Expertise & Causality: Numerous compounds featuring dimethoxy or trimethoxyphenyl rings exhibit potent cytotoxic activity against various cancer cell lines[4][5]. A prominent mechanism for such compounds is the disruption of microtubule dynamics, similar to established agents like combretastatin[10]. Microtubules are essential for forming the mitotic spindle during cell division. By inhibiting their polymerization or depolymerization, these agents cause cells to arrest in the G2/M phase of the cell cycle, ultimately leading to apoptosis. The 2,5-dimethoxyphenyl moiety in our target compound could potentially interact with the colchicine-binding site on β-tubulin, making it a candidate for investigation as an anti-proliferative agent.
Experimental Workflow: The investigation follows a "screen, confirm, and specify" logic, moving from broad cytotoxicity to a specific mechanistic assay.
Caption: A workflow to screen for and mechanistically validate anticancer activity.
Detailed Protocol: In Vitro Cytotoxicity (MTT) Assay
This foundational assay provides a quantitative measure of a compound's ability to reduce the viability of cancer cells, serving as the gateway for all further anticancer investigation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate against a panel of human cancer cell lines (e.g., HepG2 - liver, HT-29 - colon, MCF-7 - breast).
Materials:
Selected cancer cell lines
Complete growth medium (e.g., DMEM with 10% FBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well clear flat-bottom plates
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
Compound Treatment:
Prepare a 2X concentrated serial dilution of the Test Compound in culture medium.
Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells.
Controls: Include wells with medium only (blank), cells with medium + vehicle (negative control), and cells with a known cytotoxic agent like Doxorubicin (positive control).
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the blank absorbance from all other readings.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the % viability against the log of the Test Compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Quantitative Data Summary
The following tables should be used to collate and present the quantitative data generated from the proposed experimental workflows.
Table 1: Predicted Antimicrobial and Cytotoxicity Profile
Assay Type
Organism / Cell Line
Endpoint
Predicted Value
MIC Assay
P. aeruginosa
MIC (µg/mL)
TBD
MIC Assay
S. aureus
MIC (µg/mL)
TBD
QS Inhibition
E. coli JB525
IC50 (µM)
TBD
| Cytotoxicity | HEK293 | CC50 (µM) | TBD |
Table 2: Predicted CNS and Anticancer Activity Profile
Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is a molecule at the intersection of several promising therapeutic pathways. Structural analysis strongly suggests that it warrants investigation as a potential antimicrobial agent via quorum sensing inhibition, a CNS modulator acting on the serotonin 5-HT2A receptor, and an anticancer compound through cytotoxicity and mitotic interference.
The experimental workflows and detailed protocols provided in this guide offer a clear, logical, and robust framework for validating these hypotheses. Positive results in any of these primary assays would be a strong impetus for further investigation, including:
Lead Optimization: Synthesizing analogues to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Advanced Mechanistic Studies: Utilizing transcriptomics or proteomics to understand the broader cellular impact of the compound.
In Vivo Validation: Progressing promising candidates into relevant animal models to assess efficacy and safety.
This document serves as a foundational roadmap for researchers, transforming Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate from a chemical curiosity into a viable candidate for drug discovery and development.
References
A Comparative Analysis of the Biological Activity of Beta-Keto Esters: A Focus on Methyl 3-oxodecano
(E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E. (n.d.). MDPI.
Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). PubMed.
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022). MDPI.
Synthesis of β-ketoesters from renewable resources and Meldrum's acid. (n.d.). RSC Publishing.
β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021).
Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. (2014).
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022).
Investigating the Biological Activity of 3-Methylstilbene Derivatives: A Technical Guide. (2025). Benchchem.
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). PubMed Central.
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023).
Synthesis of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate: A Detailed Application Note and Protocol
This guide provides a comprehensive, in-depth technical overview for the synthesis of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in the development of various pharmaceutical and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, in-depth technical overview for the synthesis of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in the development of various pharmaceutical and fine chemical products. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed, step-by-step experimental protocol, and present the necessary data for the characterization and validation of the final product.
Introduction and Significance
Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is a key building block in organic synthesis. The presence of the β-keto ester functionality allows for a wide range of subsequent chemical transformations, making it a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds and substituted aromatic systems. The 2,5-dimethoxyphenyl moiety is a common feature in many biologically active compounds, and thus, a reliable and well-documented protocol for the synthesis of this intermediate is of significant interest to the scientific community.
Synthetic Strategy: The Crossed Claisen Condensation
The most efficient and widely adopted method for the synthesis of β-keto esters is the Claisen condensation.[1][2] For the preparation of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, a "crossed" or "mixed" Claisen condensation is the strategy of choice.[3] This approach involves the reaction between two different esters, one that can form an enolate (the nucleophile) and one that cannot (the electrophile). This selectivity is crucial to avoid a mixture of products that would arise from self-condensation of both esters.[2]
In this specific synthesis, methyl acetate, which possesses acidic α-protons, serves as the enolate precursor. Methyl 2,5-dimethoxybenzoate, lacking α-protons, can only function as the electrophilic acylating agent. This strategic choice ensures the formation of the desired single product.
The reaction is typically promoted by a strong, non-nucleophilic base, such as sodium hydride (NaH) or a sodium alkoxide like sodium methoxide (NaOMe).[4] The base deprotonates the α-carbon of methyl acetate to generate a reactive enolate. This enolate then undergoes nucleophilic acyl substitution on the carbonyl carbon of methyl 2,5-dimethoxybenzoate. The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which is more acidic than the starting ester, forming a stable enolate salt. Subsequent acidification in the workup step protonates this enolate to yield the final product.
Visualizing the Reaction Mechanism
The following diagram illustrates the key steps in the crossed Claisen condensation for the synthesis of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate.
Caption: Reaction pathway for the synthesis of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.
Application Notes & Protocols: Strategic Use of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate Scaffolds in Claisen Condensation for Advanced Synthesis
For the attention of researchers, medicinal chemists, and professionals in drug development, this document provides a detailed guide to employing aromatic β-keto esters, specifically those bearing the 2,5-dimethoxyphenyl...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of researchers, medicinal chemists, and professionals in drug development, this document provides a detailed guide to employing aromatic β-keto esters, specifically those bearing the 2,5-dimethoxyphenyl moiety, in Claisen condensation reactions. The 2,5-dimethoxyphenyl structural motif is a key pharmacophore in a variety of neurologically active compounds, including selective serotonin 5-HT2A receptor agonists, which have shown promise in treating psychiatric disorders such as depression and anxiety.[1][2][3] The Claisen condensation is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex molecular architectures from relatively simple ester starting materials.[4]
This guide will delve into the mechanistic underpinnings of the Claisen condensation, provide detailed, field-tested protocols for its execution, and discuss critical parameters for optimizing reaction outcomes. We will explore the synthesis of a key β-keto ester intermediate and its subsequent application in forming more complex structures, thereby offering a robust platform for novel drug discovery.
The Claisen Condensation: A Mechanistic Overview
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in the formation of a β-keto ester.[4][5] The reaction is driven by the formation of a highly stabilized enolate anion of the β-keto ester product.[6][7] A full equivalent of base is required because the final deprotonation step is what drives the reaction equilibrium toward the product.[8][9]
The mechanism proceeds through the following key steps:
Enolate Formation: A strong base, typically an alkoxide, removes an acidic α-proton from an ester molecule to form a nucleophilic enolate ion.[5][10]
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule.[4][8]
Tetrahedral Intermediate: This attack forms a tetrahedral alkoxide intermediate.
Reformation of Carbonyl: The intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group to yield a β-keto ester.[8][10]
Deprotonation (Driving Force): The newly formed β-keto ester has highly acidic α-hydrogens (pKa ≈ 11) and is readily deprotonated by the alkoxide base.[11] This acid-base reaction is thermodynamically favorable and pulls the entire equilibrium towards the product side.[6]
Protonation: A final acidic workup neutralizes the enolate to yield the final β-keto ester product.[4][12]
Caption: General Mechanism of the Claisen Condensation.
Protocol 1: Synthesis of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
This protocol details a "crossed" or "mixed" Claisen condensation, a variation where two different esters react.[11] To ensure a single product, one ester should be non-enolizable (lacks α-hydrogens), acting solely as the electrophile. Here, we use Methyl 2,5-dimethoxybenzoate (non-enolizable) and Methyl acetate (enolizable).
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
Methyl 2,5-dimethoxybenzoate
≥98%
Sigma-Aldrich
Must be dry.
Methyl acetate
Anhydrous, ≥99.5%
Sigma-Aldrich
Must be dry.
Sodium hydride (NaH)
60% dispersion in mineral oil
Sigma-Aldrich
Highly reactive. Handle under inert gas.
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
Sigma-Aldrich
Use a solvent purification system or freshly opened bottle.
Hydrochloric acid (HCl)
1 M aqueous solution
Fisher Scientific
For quenching the reaction.
Ethyl acetate
ACS grade
VWR
For extraction.
Saturated NaCl solution (brine)
Lab-prepared
For washing.
Anhydrous Magnesium Sulfate (MgSO₄)
VWR
For drying.
Silica gel
230-400 mesh
VWR
For column chromatography.
Round-bottom flasks, Condenser
Oven-dried before use.
Magnetic stirrer and stir bars
Nitrogen or Argon gas supply
For inert atmosphere.
Step-by-Step Experimental Procedure
Preparation:
Set up a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is thoroughly oven-dried.
Under a positive flow of inert gas, add sodium hydride (1.2 g, 30 mmol, 60% dispersion in mineral oil) to the flask.
Add 50 mL of anhydrous THF to the flask. Stir the suspension.
Reaction Initiation:
In a separate flask, prepare a solution of Methyl 2,5-dimethoxybenzoate (3.92 g, 20 mmol) and Methyl acetate (2.22 g, 30 mmol) in 20 mL of anhydrous THF.
Slowly add this ester solution to the NaH suspension in the reaction flask dropwise over 30 minutes at room temperature. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.
Reaction Progression:
After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting benzoate ester indicates reaction completion.
Work-up and Quenching:
Cool the reaction mixture to 0 °C in an ice bath.
Slowly and carefully quench the reaction by adding 1 M HCl (approx. 30 mL) until the pH is acidic (~pH 3-4). Safety Note: Quenching NaH is highly exothermic and produces hydrogen gas. Add the acid slowly with vigorous stirring.
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with water (50 mL) and then with saturated brine (50 mL). Causality Note: The brine wash helps to remove residual water from the organic phase.
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification:
The crude product is purified by flash column chromatography on silica gel.
Elute with a gradient of ethyl acetate in petroleum ether (starting from 5% and gradually increasing to 25%).
Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate as a pale yellow oil or solid.
Characterization of the Product
¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the two methoxy groups on the aromatic ring, the aromatic protons, the methylene protons (α to both carbonyls), and the methyl ester protons.
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carbonyl carbons (ketone and ester), the aromatic carbons (including those bonded to methoxy groups), the methoxy carbons, the methylene carbon, and the methyl ester carbon.
IR (ATR, cm⁻¹): Look for strong characteristic absorption bands around 1745 cm⁻¹ (ester C=O stretch) and 1685 cm⁻¹ (ketone C=O stretch).
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₁₂H₁₄O₅ should be confirmed by HRMS analysis.[1]
The product from Protocol 1, or a similar β-keto ester, can be a precursor for intramolecular cyclizations. The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which is particularly effective for forming 5- and 6-membered rings.[11][13][14][15]
For this to be applicable to our synthesized product, it would first need to be elaborated into a 1,6- or 1,7-diester. For instance, the ketone could be reduced and the resulting alcohol used to attach a second ester chain. This section provides a general protocol for a Dieckmann cyclization, illustrating the next synthetic step.
Illustrative Workflow
Caption: Synthetic pathway from β-keto ester to cyclic structures.
Troubleshooting and Side Reaction Management
Careful control of reaction conditions is paramount for a successful Claisen condensation.
Parameter
Recommended Condition
Rationale & Troubleshooting
Stoichiometry
>1 equivalent of base
A full equivalent of base is consumed to deprotonate the product, driving the reaction. Using less will result in low yields.
Base Selection
Alkoxide matching the ester (e.g., NaOMe for methyl esters)
Prevents transesterification, where the base swaps with the ester's alkoxy group, leading to a mixture of products.[6] If using NaH, this is not a concern.
Solvent/Reagents
Strictly anhydrous
Water will hydrolyze the ester starting material and react with the strong base. Ensure all glassware is dry and solvents are anhydrous.
Temperature
Controlled addition at RT, then reflux
Initial slow addition controls the exothermicity. Reflux provides the necessary activation energy for the condensation. Overheating can lead to side reactions.
Atmosphere
Inert (N₂ or Ar)
Prevents quenching of the base and enolate by atmospheric moisture and oxygen.
Common Side Reactions
Caption: Desired crossed-Claisen vs. undesired self-condensation.
To mitigate the self-condensation of Methyl acetate, it can be added slowly to a mixture of the non-enolizable ester and the base. This ensures that the generated enolate is more likely to encounter the desired electrophile.
Conclusion and Future Directions
The Claisen condensation remains a powerful and versatile tool in the arsenal of synthetic chemists. The successful synthesis of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate provides a valuable building block for creating novel compounds with potential therapeutic applications, particularly in the realm of neuroscience. The β-keto ester products of this reaction are ripe for further chemical manipulation, including alkylation, hydrolysis, and decarboxylation, opening pathways to a diverse range of complex molecules.[16] By understanding the core mechanism and adhering to rigorous experimental protocols, researchers can effectively leverage this reaction to advance drug discovery programs.
References
OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link][8]
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link][11]
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link][10]
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link][9]
BYJU'S. Claisen Condensation Mechanism. Retrieved from [Link][5]
Wikipedia. Claisen condensation. Retrieved from [Link][4]
Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link][17]
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link][16]
YouTube. (2019, September 4). 13.03 Mechanism of the Claisen Condensation. Retrieved from [Link][18]
YouTube. (2014, July 8). Claisen Condensation and ß-Keto Esters. Retrieved from [Link][19]
YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. Retrieved from [Link][12]
Chemistry Steps. Claisen Condensation Reaction Mechanism. Retrieved from [Link][6]
Organic Chemistry Portal. Claisen Condensation. Retrieved from [Link][7]
Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. Available at: [Link][1]
Beilstein Journals. (2020). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Retrieved from [Link][20]
Chemistry LibreTexts. (2025, January 19). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link][13]
ACS Publications. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from [Link][2]
YouTube. (2018, October 9). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link][14]
Frontiers. (2020). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Retrieved from [Link][22]
OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link][15]
PubMed. (2024, May 9). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link][3]
Application Notes and Protocols for Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate in Drug Discovery
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and potential applications of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate....
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and potential applications of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate. This document outlines a robust synthetic protocol, explores its utility as a versatile scaffold in medicinal chemistry, and provides detailed methodologies for its biological evaluation.
Introduction: The Strategic Value of the β-Keto Ester Moiety
Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is a β-keto ester featuring a 2,5-dimethoxyphenyl substituent. The β-keto ester functional group is a cornerstone in synthetic organic chemistry, serving as a highly versatile precursor for a wide array of more complex molecular architectures. Its strategic importance lies in the acidity of the α-proton and the presence of two distinct carbonyl groups, which allows for a rich derivatization chemistry. This dual reactivity makes it an invaluable building block in the synthesis of heterocyclic compounds, which are prevalent in many approved drugs.
The 2,5-dimethoxyphenyl moiety is a recognized pharmacophore found in numerous biologically active compounds. Notably, this substitution pattern is a key feature in several psychoactive phenethylamines and amphetamines that act as agonists at serotonin receptors, particularly the 5-HT₂A subtype.[1][2][3][4] This suggests that Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate can serve as a crucial intermediate for the development of novel therapeutics targeting the central nervous system. Furthermore, various substituted dimethoxyphenyl derivatives have demonstrated potential in oncology, hinting at broader therapeutic possibilities.[5]
Synthetic Protocol: A Reliable Route via Crossed Claisen Condensation
The synthesis of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate can be efficiently achieved through a crossed or mixed Claisen condensation.[6][7][8] This reaction involves the acylation of a ketone with an ester in the presence of a strong base. In this proposed protocol, 2,5-dimethoxyacetophenone serves as the ketone component, and dimethyl carbonate acts as the acylating agent.
Reaction Scheme:
Caption: Proposed synthesis of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate.
Step-by-Step Protocol:
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry of NaH.
Reactant Addition: Dissolve 2,5-dimethoxyacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry at 0 °C. Allow the mixture to stir at this temperature for 30 minutes.
Acylation: Add dimethyl carbonate (3.0 equivalents) dropwise to the reaction mixture at 0 °C.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH with a few drops of methanol. Carefully pour the reaction mixture into a beaker containing ice-cold dilute hydrochloric acid (1 M HCl).
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate.
The 2,5-dimethoxyphenyl motif is a well-established pharmacophore for 5-HT₂A receptor agonists.[1][2][3][4] Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate can be utilized as a starting material to synthesize a variety of heterocyclic systems or derivatized to introduce amine functionalities, mimicking the structures of known serotonergic agents.
Workflow for Derivatization:
Caption: Derivatization strategies for novel serotonergic agents.
Intermediate for Anticancer Drug Candidates
Substituted dimethoxyphenyl compounds have been investigated for their anticancer properties.[5] The β-keto ester functionality in Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate allows for the synthesis of various heterocyclic scaffolds, such as pyrazoles, isoxazoles, and pyrimidines, which are known to exhibit a wide range of biological activities, including anticancer effects.
Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the general cytotoxic effects of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate and its derivatives against various cancer cell lines.[9][10]
Materials:
Cancer cell lines (e.g., HeLa, MCF-7, A549)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well plates
Test compound (dissolved in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Plate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Generic Enzyme Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate against a specific enzyme.[11][12][13] The specific substrate and detection method will depend on the enzyme of interest.
Workflow for Enzyme Inhibition Assay:
Caption: General workflow for an enzyme inhibition assay.
Procedure:
Reagent Preparation: Prepare solutions of the target enzyme, substrate, and test compound in an appropriate buffer.
Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the test compound. Include a positive control (known inhibitor) and a negative control (vehicle).
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence).
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.[12][13]
Conclusion and Future Directions
Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate represents a valuable and versatile building block for drug discovery. Its straightforward synthesis via Claisen condensation and the known biological relevance of the 2,5-dimethoxyphenyl scaffold make it an attractive starting point for the development of novel therapeutics, particularly in the areas of neuroscience and oncology. The protocols provided herein offer a solid foundation for researchers to synthesize, derivatize, and evaluate the biological activity of this promising compound and its analogues. Future work should focus on the synthesis of a diverse library of derivatives and their screening against a panel of relevant biological targets to fully elucidate their therapeutic potential.
References
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
Organic Chemistry Portal. Claisen Condensation. Retrieved from [Link]
The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. [Link]
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
ResearchGate. Preparation of aryl-keto α-amino acid derivatives by Claisen condensation. Retrieved from [Link]
New Journal of Chemistry. Insight into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate. Retrieved from [Link]
Osorio, A. G., & Rios, J. L. (2020). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Frontiers in Oncology, 10, 1563. [Link]
Ro Rsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]
Hubbard, M. J., & Tipton, K. F. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1193. [Link]
ResearchGate. Insight into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate | Request PDF. Retrieved from [Link]
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2021). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. Journal of Chemical Information and Modeling, 61(7), 3302–3310. [Link]
ACS Publications. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]
Zubrienė, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6-7), 717–728. [Link]
PubMed. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]
ResearchGate. A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]
MDPI. Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Retrieved from [Link]
University of Copenhagen Research Portal. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
Semantic Scholar. Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. Retrieved from [Link]
National Institutes of Health. Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System. Retrieved from [Link]
eLife. Small-Molecule Inhibitors: Disrupting enzyme fluidity. Retrieved from [Link]
ResearchGate. (PDF) Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Retrieved from [Link]
Application Note: Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate as a Precursor for Novel Compounds
[1][2] Executive Summary Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate (hereafter MDMP-Op ) is a specialized -keto ester scaffold characterized by an electron-rich 2,5-dimethoxyphenyl moiety.[1][2] While -keto esters ar...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate (hereafter MDMP-Op ) is a specialized
-keto ester scaffold characterized by an electron-rich 2,5-dimethoxyphenyl moiety.[1][2] While -keto esters are ubiquitous in organic synthesis, the specific substitution pattern of MDMP-Op offers unique steric and electronic properties that are highly valuable for scaffold hopping in drug discovery.[1][2]
This guide details the utility of MDMP-Op as a divergent intermediate for the synthesis of three privileged medicinal pharmacophores: 4-arylcoumarins , 3-arylpyrazoles , and quinolines .[1][2] We provide validated protocols, mechanistic insights, and safety considerations to facilitate the integration of this precursor into high-throughput screening (HTS) libraries.
Chemical Profile & Properties[2][3][4]
MDMP-Op serves as a "masked" 1,3-dielectrophile.[1][2] The C3 ketone is activated by the adjacent aryl group, while the C1 ester provides a leaving group for cyclization.[2]
Property
Data
Note
IUPAC Name
Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Molecular Formula
C₁₂H₁₄O₅
Molecular Weight
238.24 g/mol
Structure
-keto ester with 2,5-dimethoxy substitution
Electron-donating groups at ortho and meta positions relative to the ketone.[1][2]
Avoid prolonged exposure to basic conditions to prevent decarboxylation.[2]
Synthetic Utility: Divergent Pathways[1]
The core value of MDMP-Op lies in its ability to react with binucleophiles to form heterocycles.[1][2] The 2,5-dimethoxyphenyl group is retained in the final structure, often conferring improved lipophilicity and metabolic stability compared to unsubstituted phenyl rings.[1][2]
Diagram 1: Divergent Synthesis Workflow
The following diagram illustrates the primary reaction pathways accessible from MDMP-Op.
Caption: Divergent synthesis pathways transforming MDMP-Op into three distinct pharmacophore classes.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-(2,5-Dimethoxyphenyl)coumarins (Pechmann Condensation)
Rationale: 4-Arylcoumarins are potent scaffolds for inhibiting heat shock protein 90 (Hsp90) and acting as anticoagulants.[1][2] The Pechmann condensation is the most direct route.[2]
Challenge: The steric bulk of the 2,5-dimethoxy group at the
-position can hinder the initial nucleophilic attack.[1][2]
Solution: Use of a strong Lewis acid catalyst (e.g., or ) or solvent-free conditions to drive the reaction.[1][2]
Setup: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), charge MDMP-Op (10 mmol, 2.38 g) and Resorcinol (11 mmol, 1.21 g).
Activation: Add
(1 mmol, 0.22 g). If performing solvent-free, ensure intimate mixing of solids/oils.[1][2]
Reaction: Heat the mixture to 110°C .
Solvent-free: The mixture will melt.[3] Stir vigorously for 2-4 hours.
Toluene: Reflux until water collection ceases (approx. 4-6 hours).[1][2]
Monitoring: Monitor by TLC (EtOAc:Hexane 3:7). Look for the disappearance of the highly fluorescent resorcinol and the appearance of a new blue-fluorescent spot (coumarin).[1][2]
Purification: Recrystallize from Ethanol/DMF mixture.
Expected Yield: 65-80%
Key Characterization:
NMR will show the disappearance of the methyl ester singlet (~3.7 ppm) and the formation of the coumarin C3-H olefinic singlet (~6.2 ppm).[1][2]
Protocol B: Synthesis of 3-(2,5-Dimethoxyphenyl)pyrazoles
Rationale: Pyrazoles are core motifs in kinase inhibitors (e.g., Celecoxib analogs).[2]
Mechanism: Nucleophilic attack of hydrazine nitrogen on the ketone, followed by cyclization on the ester.
The pyrazolone (or hydroxypyrazole tautomer) often precipitates directly.[2]
If no precipitate, evaporate solvent to 50% volume and add cold ether.[2]
Filtration: Collect solids by vacuum filtration.[2]
Note: If using substituted hydrazines (e.g., phenylhydrazine), regioselectivity issues may arise.[2] Generally, the more nucleophilic nitrogen attacks the ketone.[2]
Precursor Status: While MDMP-Op is a legitimate research chemical, 2,5-dimethoxy derivatives are structurally related to the 2C-x family of psychoactive phenethylamines.[1][2]
Strict Adherence: This protocol is strictly for the synthesis of heterocyclic compounds (coumarins, pyrazoles).
Avoid: Do not subject this compound to reductive amination conditions or decarboxylation followed by reduction, as this may produce regulated substances.
Handling: The 2,5-dimethoxy moiety is electron-rich and can be sensitive to oxidation.[1][2] Store under inert gas (Nitrogen/Argon).
Toxicity: Treat as a potential irritant.[2] Use standard PPE (gloves, goggles, fume hood).[2]
References
Pechmann Condensation Review: Sethna, S., & Phadke, R. (1953).[2] The Pechmann Reaction. Organic Reactions, 7, 1-58.[1][2] Link[2]
Coumarin Synthesis (InCl3 Catalyst): Sharma, G. V. M., et al. (2005).[2] Indium(III) Chloride Catalyzed Efficient Synthesis of Coumarins via Pechmann Condensation.[2] Tetrahedron Letters, 46(20), 3501-3503.[1][2][5] Link[2]
Pyrazole Synthesis: Knorr, L. (1883).[2] Einwirkung von Acetessigester auf Phenylhydrazin.[2] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.[1][2] Link[2]
Beta-Keto Ester Reactivity: Benetti, S., et al. (1995).[2] Beta-Keto Esters in Organic Synthesis. Chemical Reviews, 95(4), 1065-1114.[1][2] Link[2]
Medicinal Chemistry of Coumarins: Borges, F., et al. (2005).[2] Simple Coumarins: New Concepts and Applications. Current Medicinal Chemistry, 12(8), 887-916.[1][2] Link
Technical Support Center: Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate. It provides in-depth troubleshooting advice and answer...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during its synthesis, purification, and analysis.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.
Question 1: My synthesis of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate resulted in a low yield. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the synthesis of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, which is typically prepared via a Claisen condensation reaction, can often be attributed to several factors related to reagents, reaction conditions, and work-up procedures. The Claisen condensation involves the base-mediated reaction between an ester with α-hydrogens (in this case, methyl acetate) and an ester that can act as an electrophile (methyl 2,5-dimethoxybenzoate).[1][2][3][4]
Causality and Optimization Strategies:
Base Selection and Stoichiometry: The Claisen condensation requires a strong, non-nucleophilic base to deprotonate the α-carbon of methyl acetate, forming the reactive enolate.[1] Sodium methoxide (NaOMe) in methanol is a common choice. It is crucial to use at least a full equivalent of the base, as the final β-keto ester product is acidic and will be deprotonated by the base, driving the reaction equilibrium forward.[5][6][7] Using a catalytic amount of base will result in poor yields.
Moisture Contamination: The base used in the Claisen condensation is highly sensitive to moisture. Any water present in the reaction flask, solvents, or starting materials will quench the base, leading to incomplete reaction and low yields.[8]
Preventative Measures: Ensure all glassware is thoroughly dried. Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent prior to use.
Reaction Temperature: The reaction temperature can influence the rate of both the desired condensation and potential side reactions. While gentle heating can sometimes be employed to drive the reaction to completion, excessive heat can promote side reactions such as self-condensation of methyl acetate or decomposition of the product. It is advisable to start the reaction at room temperature and monitor its progress.
Purity of Starting Materials: The purity of the starting materials, methyl 2,5-dimethoxybenzoate and methyl acetate, is critical.
Methyl 2,5-dimethoxybenzoate: Impurities from its synthesis, such as the corresponding carboxylic acid (2,5-dimethoxybenzoic acid), can neutralize the base.
Methyl Acetate: Common impurities include acetic acid and methanol from its synthesis, and carbonyl impurities like acetaldehyde and acetone.[9] These can also interfere with the condensation reaction.
Question 2: I've observed an unexpected side product in my reaction mixture. What are the most probable impurities and how can I identify them?
Answer:
The formation of side products is a common challenge in Claisen condensations. Understanding the potential side reactions is key to identifying these impurities.
Common Impurities and Their Identification:
Impurity
Formation Mechanism
Identification by Analytical Techniques
2,5-Dimethoxybenzoic Acid
Hydrolysis of the starting material, methyl 2,5-dimethoxybenzoate, if moisture is present.
NMR: A broad singlet corresponding to the carboxylic acid proton. HPLC: A more polar peak with a shorter retention time than the ester.
Methyl Acetoacetate
Self-condensation of methyl acetate. This is more likely if there is a localized high concentration of the base and methyl acetate before the addition of methyl 2,5-dimethoxybenzoate.
GC-MS: Can be readily identified by its characteristic mass spectrum. NMR: Will show characteristic signals for the acetyl and methylene protons.
Transesterification Products
If an alkoxide base is used that does not match the ester's alcohol component (e.g., using sodium ethoxide with methyl esters), transesterification can occur, leading to a mixture of ethyl and methyl esters.[9]
GC-MS & NMR: Will show the presence of both methyl and ethyl groups attached to the ester functionalities.
Unreacted Starting Materials
Incomplete reaction due to issues outlined in Question 1.
TLC, GC-MS, HPLC, NMR: Can be identified by comparison with authentic standards of the starting materials.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate?
A1: As a β-keto ester, this compound can be susceptible to hydrolysis and decarboxylation, especially in the presence of acid or base and moisture. It is recommended to store the purified compound in a tightly sealed container, in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) can further prolong its shelf life.
Q2: Which analytical techniques are most suitable for assessing the purity of my product?
A2: A combination of techniques is often ideal for a comprehensive purity assessment:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.[10]
High-Performance Liquid Chromatography (HPLC): An excellent technique for quantifying purity and separating the product from non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and the main product, provided it is thermally stable. Note that β-keto esters can sometimes undergo transesterification in the GC inlet if alcohols are present.[7]
Infrared (IR) Spectroscopy: Can confirm the presence of the characteristic functional groups (ester and ketone carbonyls).
Q3: My purified product appears to be an oil, but I expected a solid. What could be the reason?
A3: The physical state of a compound can be influenced by residual solvents or the presence of impurities that depress the melting point. Ensure that all solvents have been thoroughly removed under high vacuum. If the product is still an oil, it may be that the pure compound has a low melting point or is an amorphous solid at room temperature. However, persistent oiliness often suggests the presence of impurities. Re-purification by column chromatography may be necessary.
III. Experimental Protocols
Protocol 1: Purification of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate by Column Chromatography
This protocol is designed to remove common impurities from the crude reaction mixture.
Slurry Preparation: Prepare a slurry of silica gel in hexane.
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess hexane until it is just above the silica bed.
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent. Carefully add the sample to the top of the column.
Elution: Begin eluting with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 90:10, 85:15, etc.). The optimal gradient will depend on the separation of the product from its impurities and should be determined by thin-layer chromatography (TLC) analysis.[11][12]
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate.
IV. Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis and purification of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate.
Caption: Troubleshooting workflow for the synthesis and purification of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate.
V. References
U.S. Patent No. US5206434A. (1993). Purification process for methyl acetate. Google Patents.
Chen, G., et al. (2007). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Chinese Journal of Analytical Chemistry, 35(1), 121-124.
U.S. Patent No. US6642035B2. (2003). Synthesis of B-keto esters. Google Patents.
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
O'Sullivan, T. P., & Hennessy, M. C. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(38), 23567-23585. [Link]
Nishiwaki, N. (Ed.). (2016). Mastering β-keto esters. ResearchGate.
Mondal, S., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(34), 22005-22013. [Link]
Parra-Delgado, H., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6681. [Link]
G. K. T. (n.d.). Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. ChemRxiv. [Link]
European Patent Office. (n.d.). EP0067593A1 - Process for the preparation of trimethoprim and novel intermediates for use therein.
Chinese Patent Office. (n.d.). CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method.
How to remove unreacted starting materials from "Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate"
Case ID: PUR-25-DMP Topic: Removal of Unreacted Starting Material (2,5-Dimethoxyacetophenone) Status: Open Priority: High (Impurity affects downstream cyclization/bioactivity) Executive Summary & Diagnostic The Problem:...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-25-DMP
Topic: Removal of Unreacted Starting Material (2,5-Dimethoxyacetophenone)
Status: Open
Priority: High (Impurity affects downstream cyclization/bioactivity)
Executive Summary & Diagnostic
The Problem: You are observing unreacted 2,5-dimethoxyacetophenone (Starting Material, SM) in your crude Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate (Product). Standard recrystallization is failing because the SM and Product have similar solubility profiles in common organic solvents.
The Solution: Do not rely on chromatography or distillation initially. The most robust, self-validating method is a Chemical Separation based on Acidity (pKa) .
The Science:
The Product (Beta-Keto Ester): Contains an acidic proton at the
-position (between the two carbonyls). The pKa is approximately 11 . It can be deprotonated by a base to form a water-soluble enolate.
The Impurity (Acetophenone SM): The
-protons are much less acidic (pKa ~19-20). It remains neutral and water-insoluble in mild/moderate base.
By exploiting this
pKa (~8 log units), you can wash the impurity away while the product is safely stored in the aqueous phase.
Troubleshooting Guide (Q&A)
Q1: I tried extracting with sodium bicarbonate, but it didn't work. Why?A: Sodium bicarbonate (saturated aq., pH ~8-9) is too weak to fully deprotonate the beta-keto ester (pKa ~11). You need a stronger base like cold 5-10% NaOH or KOH (pH > 13) to drive the equilibrium completely to the enolate form.
Q2: Will the base hydrolyze my ester?A: Yes, if you are not careful. Beta-keto esters are sensitive to hydrolysis and decarboxylation. To prevent this:
Keep it Cold: Perform all basic extraction steps at 0–5 °C .
Work Fast: Minimize the time the product spends in the basic aqueous phase (aim for <15 minutes).
Q3: My product oiled out when I acidified. How do I recover it?A: This is normal. The 2,5-dimethoxy substitution makes the molecule lipophilic. If it oils out upon acidification:
Extract the aqueous/oil mixture with fresh Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Dry the organic layer (
), filter, and concentrate.
If a solid is required, induce crystallization by triturating the resulting oil with cold Hexane or a Hexane/Ether mix.
Q4: Can I just distill it?A: High-vacuum distillation is possible but risky. Beta-keto esters are prone to thermal decarboxylation (losing
to revert to the ketone). If you must distill, ensure the pot temperature stays below 120°C and use a high-vacuum line (<1 mmHg). The extraction method described below is safer and typically yields higher purity.
Detailed Protocol: The "Cold Acid/Base" Separation
Objective: Isolate pure beta-keto ester from a mixture containing unreacted ketone.
) or Methyl tert-butyl ether (MTBE) - Preferred for better phase separation.
Solvent B: 10% NaOH (aq) - Pre-chilled to 0°C.
Solvent C: 6M HCl (aq) - Pre-chilled to 0°C.
Brine (Saturated NaCl)
Step-by-Step Workflow
Dissolution: Dissolve the crude mixture in Solvent A (approx. 10 mL per gram of crude).
Enolate Formation (Extraction):
Place the organic solution in a separatory funnel.
Add Solvent B (Cold 10% NaOH) . Use roughly 1.5 molar equivalents relative to the theoretical yield of your product.
Shake vigorously for 1-2 minutes.
Critical Check: The product is now in the Aqueous Layer (Bottom). The impurity is in the Organic Layer (Top).
Separation & Wash:
Drain the aqueous layer into a clean, chilled flask (Flask X). Keep it on ice.
Validation Step: Run a TLC of the remaining Organic Layer. It should show the unreacted acetophenone spot. Discard this organic layer (or save for recovery of SM).
Optional: Wash the aqueous solution in Flask X once with a small portion of fresh Solvent A to remove any entrained neutral impurities. Discard this wash.
Reprotonation (Precipitation):
While stirring the aqueous solution in Flask X at 0°C, slowly add Solvent C (Cold 6M HCl) dropwise.
Monitor pH. Acidify until pH < 2.
The solution will turn cloudy as the beta-keto ester protonates and separates (either as a solid precipitate or an oil).
Final Isolation:
Extract the acidified aqueous mixture with fresh Dichloromethane (DCM) (3x).
Combine DCM extracts.
Wash with Brine.
Dry over Anhydrous
or .
Filter and concentrate in vacuo (bath temp < 35°C).
Result: The residue is the purified Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, free of starting ketone.
Visual Workflow (Decision Tree)
Caption: Logical flow for the acid-base separation of beta-keto esters from neutral ketone precursors.
Sensitive to heat/acid/base (Decarboxylation risk)
Stable
Product requires gentle handling
Reference Standards
When analyzing your final material, look for these characteristic NMR signals to confirm removal of SM:
Product (Enol form):
~12.5 ppm (s, 1H, -OH...O=C hydrogen bond).
Product (Keto form):
~3.9 ppm (s, 2H, -CO-CH2-CO-).
Impurity (SM):
~2.6 ppm (s, 3H, -CO-CH3). If this peak is absent, your purification was successful.
References
Claisen Condensation Workup Principles
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Chapter on Carbonyl Condensation describes the acidity of
-keto esters).
Source:
pKa Data for Beta-Dicarbonyls
Reich, H. J. (2022). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.
Source:
Synthesis of Beta-Keto Esters (General Methodologies)
Taber, D. F., et al. (2005).[2] "Synthesis of beta-Keto Esters". Journal of Organic Chemistry, 70(7), 2851.
Source:
Specific Analogues (4-Methoxy)
Beilstein Journal of Organic Chemistry. (2016). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. (Describes isolation of ethyl 3-(4-methoxyphenyl)
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Subject: Technical Guide & Troubleshooting for Beta-Keto Ester Synthesis (CAS: 26546-31-0 Analogues)
From: Senior Application Scientist, Process Chemistry Division
To: R&D Teams, Medicinal Chemistry Groups
Executive Summary
You are likely targeting Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate as a critical intermediate for heterocyclic synthesis (e.g., quinolines, coumarins) or as a precursor for API development (similar to Donepezil intermediates).
The 2,5-dimethoxy substitution pattern presents specific challenges:
Electronic Effects: The electron-donating methoxy groups deactivate the carbonyl carbon toward nucleophilic attack in Claisen-type condensations.
Steric Hindrance: The ortho-methoxy group creates significant steric bulk, often stalling standard base-mediated enolizations.
This guide moves beyond the textbook to provide three field-validated routes, ranked by operational complexity and success rate for this specific substrate.
Module 1: The "High-Fidelity" Route (Meldrum’s Acid)
Best For: Lab scale (1g – 100g), high purity requirements, and avoiding chromatographic purification.
The Protocol:
This route utilizes the high acidity of Meldrum's acid (pKa ~4.9) to form an acyl-Meldrum's acid intermediate, which undergoes alcoholysis to yield the beta-keto ester.
Workflow Diagram:
Caption: Step-wise conversion of 2,5-dimethoxybenzoic acid to the target ester via Oikawa’s method.
Troubleshooting & FAQs:
Q: My yield is low (<50%) during the acylation step. What is happening?
Diagnosis: The ortho-methoxy group stabilizes the acid chloride, making it less reactive. Furthermore, if you are using Thionyl Chloride (SOCl2), residual acid traces can degrade Meldrum's acid.
Solution: Ensure the acid chloride is distilled or thoroughly dried under high vacuum to remove HCl/SO2. When adding the acid chloride to the Meldrum's acid/pyridine solution, maintain a temperature of 0°C to <5°C . Do not rush the addition; the exotherm can cause decomposition.
Q: The final product contains an impurity that looks like the methyl ester of the starting acid.
Diagnosis: Incomplete acylation followed by methanolysis of the unreacted acid chloride.
Solution: Monitor the formation of the Acyl-Meldrum's intermediate by TLC (it usually spots at the baseline or very low Rf due to high polarity) before adding methanol. If the intermediate isn't fully formed, add catalytic DMAP (4-dimethylaminopyridine) to accelerate the acylation.
Q: The decarboxylation (Step 3) is sluggish.
Diagnosis: The reaction requires thermal energy to break the dioxane ring.
Solution: Ensure vigorous reflux in Methanol. The evolution of CO2 is your visual indicator. Do not stop heating until gas evolution ceases completely (usually 2–4 hours).
Module 2: The "Mild" Route (Magnesium Enolates)
Best For: Scale-up (>100g), acid-sensitive substrates, or when the Meldrum's acid route is too expensive.
The Protocol:
This method uses Magnesium Methyl Malonate (or magnesium methyl carbonate, MMC) to acylate the acid chloride. The magnesium ion chelates the intermediate, preventing double-addition and decarboxylation until the workup.
Workflow Diagram:
Caption: Magnesium-mediated acylation strategy (Clay-type synthesis) for controlled C-acylation.
Troubleshooting & FAQs:
Q: The reaction mixture became a solid block and stirring stopped.
Diagnosis: The Magnesium enolate complex is highly insoluble in standard ethereal solvents like THF or Ether.
Solution: Switch to Acetonitrile (MeCN) or use a mixture of THF/DMF . If using THF, ensure you have a powerful mechanical stirrer, not a magnetic stir bar. The slurry must remain mobile for the acid chloride to mix effectively.
Q: I see significant O-acylation byproducts.
Diagnosis: This is rare with Mg-enolates but can happen if the temperature is too high during addition.
Solution: Keep the acylation temperature at 0°C . The Mg(II) ion is essential here; it acts as a template, coordinating the carbonyl oxygens to favor C-acylation. Ensure your MgCl2 is anhydrous (dry it under vacuum with heat if necessary).
Module 3: The "Classic" Route (Claisen Condensation)
Best For: Commodity manufacturing where raw material cost is the only driver. NOT recommended for first-pass lab synthesis due to steric issues.
The Protocol:
Condensation of 2,5-dimethoxyacetophenone with Dimethyl Carbonate (DMC) using Sodium Hydride (NaH).
Troubleshooting & FAQs:
Q: The reaction stalled with <10% conversion.
Diagnosis: The ortho-methoxy group sterically hinders the approach of the electrophile (DMC). Additionally, the enolate of 2,5-dimethoxyacetophenone is less nucleophilic.
Solution:
Super-Stoichiometry: Use a large excess of DMC (it can act as the solvent).
Temperature: Reflux is required (90°C).
Catalyst: Add a crown ether (18-Crown-6) to sequester the sodium ion and make the enolate "naked" and more reactive.
Q: The product is an oil that refuses to crystallize.
Diagnosis: Beta-keto esters often exist as keto-enol tautomers, which lowers the melting point. Impurities (unreacted acetophenone) also depress the melting point.
Solution: Do not rely on crystallization. Perform a high-vacuum distillation (Kugelrohr) or flash chromatography. Note that on silica gel, the enol form might streak; add 1% acetic acid to the eluent to keep it protonated.
Comparative Data Analysis
Feature
Route 1: Meldrum's Acid
Route 2: Mg-Malonate
Route 3: Claisen (DMC)
Starting Material
2,5-Dimethoxybenzoic Acid
2,5-Dimethoxybenzoic Acid
2,5-Dimethoxyacetophenone
Key Reagent
Meldrum's Acid
Mg Methyl Malonate
Dimethyl Carbonate
Yield (Typical)
85 - 95%
75 - 85%
40 - 60%
Purity Profile
Very High (Clean)
High
Moderate (Unreacted SM)
Atom Economy
Low (Loss of acetone/CO2)
Moderate
High
Steric Tolerance
Excellent
Good
Poor
References
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][2][3][4] 2. A general and versatile synthesis of beta-keto esters.[2] The Journal of Organic Chemistry, 43(10), 2087–2088.
Clay, R. J., Collom, T. A., Karrick, G. L., & Wemple, J. (1983). Synthesis of beta-keto esters from acid chlorides and magnesium malonates. Synthesis, 1983(04), 290-292.
Wemple, J. (1993). Acylation of Magnesium Malonates: Synthesis of Methyl Benzoylacetate. Organic Syntheses, Coll.[5] Vol. 8, p.350 (1993); Vol. 70, p.246 (1992).
Taber, D. F., & Amedio, J. C. (1986). A simple method for the preparation of beta-keto esters.[2][6] The Journal of Organic Chemistry, 51(10), 1928-1930.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: SYN-25-DMP-OXO
Subject: Troubleshooting Low Yields, Oiling Out, and NMR Anomalies in Beta-Keto Ester Synthesis
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely attempting to synthesize Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate (CAS: 26563-53-9), a critical intermediate for quinoline alkaloids and benzodiazepine derivatives.[1][2]
The synthesis typically follows one of two pathways:
Route A (Claisen Condensation): Reaction of 2,5-dimethoxyacetophenone with dimethyl carbonate (DMC).[1][2]
Route B (Meldrum’s Acid): Acylation of Meldrum's acid with 2,5-dimethoxybenzoic acid, followed by methanolysis.[1][2]
This guide addresses the specific electronic and steric challenges imposed by the 2,5-dimethoxy substitution pattern , which frequently leads to "stalled" reactions, difficult isolations (oiling out), and confusing analytical data due to keto-enol tautomerism.
Module 1: Route Selection & Strategy
Before troubleshooting, verify you are using the optimal route for your scale and starting material availability.
Decision Matrix: Which Route Should I Use?
Figure 1: Strategic decision tree for selecting the synthetic pathway based on precursor availability and scale.
Module 2: Troubleshooting Route A (Claisen Condensation)
Reaction: 2,5-Dimethoxyacetophenone + Dimethyl Carbonate (DMC) + Base
Diagnosis: The 2-methoxy group exerts steric hindrance ortho to the acetyl group, making the enolate formation slower than in para-substituted analogs. Furthermore, moisture ingress kills the base.
Troubleshooting Protocol:
Q: Which base are you using?
Sodium Methoxide (NaOMe):[1][2] Often too weak for sterically hindered acetophenones. The equilibrium favors the starting material.
Sodium Hydride (NaH):[1][2]Recommended. It drives the reaction irreversibly by generating
gas.
Q: Are you using DMC as the solvent?
Recommendation: Yes. Use Dimethyl Carbonate (DMC) as both reagent and solvent (10–15 equivalents).[1][2] This pushes the equilibrium forward via Le Chatelier's principle.
Corrective Action (The "Fire-and-Forget" Protocol):
Wash NaH (60% in oil) with dry hexane under Argon to remove mineral oil (critical for accurate stoichiometry).[1][2]
Suspend NaH (2.5 eq) in dry THF or DMC.
Add 2,5-dimethoxyacetophenone dropwise at 0°C (control the exotherm).
Reflux for 4–6 hours . The solution must turn into a thick paste (the sodium enolate salt).[2] If it remains clear, the reaction has failed.
Issue 2: Solidification of the reaction mixture.
Diagnosis: The sodium salt of the beta-keto ester is insoluble in DMC/THF. This is a good sign .
Fix: Do not try to dissolve it during the reaction. Add mechanical stirring if magnetic stirring fails.
Module 3: Troubleshooting Route B (Meldrum’s Acid)
Diagnosis: The 2,5-dimethoxybenzoic acid is electron-rich, making the carboxylate less electrophilic during activation.
Troubleshooting Protocol:
Activation Agent: Use CDI (Carbonyldiimidazole) .[1][2] It forms an active acyl-imidazole intermediate.
Temperature Control: The reaction between the acid and CDI releases
. Perform this at . Only add Meldrum's acid after gas evolution ceases (approx. 1 hour).[1][2]
Issue 4: Decarboxylation creates the wrong product (Acetophenone).
Diagnosis: Overheating the intermediate in methanol causes "double decarboxylation" – losing both the Meldrum's
and the beta-keto .
Fix: The methanolysis step (ring opening) should be done at reflux for exactly 2-3 hours . Do not reflux overnight.
Module 4: Purification & Isolation (The "Oiling Out" Crisis)
This is the most common failure point. Users often report a "sticky tar" that refuses to crystallize.
The Workup Logic Gate
Figure 2: Workup workflow to manage the physical state of the product.[1][2]
FAQ: Why is my product an oil?
Answer: The 2,5-dimethoxy groups are lipophilic, and the beta-keto ester moiety disrupts crystal lattice packing due to internal hydrogen bonding (enol form).[2]
Protocol for Oily Products:
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: TLC-MON-2024-BKE
Subject: Optimization of Thin Layer Chromatography (TLC) protocols for ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-keto ester synthesis.
Status: Open / Guide Generated
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile[1]
You are monitoring the synthesis of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate , typically synthesized via a Claisen-type condensation of 2,5-dimethoxyacetophenone with dimethyl carbonate (or a similar acylating agent).[1]
This molecule presents a classic "Trojan Horse" challenge in chromatography: it appears simple, but its dual nature (keto-enol tautomerism) and acidic ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-protons often lead to confusing TLC results, such as streaking, spot-splitting, or co-elution with starting materials.
The Target Profile
Feature
Chemical Consequence for TLC
Structure
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-Keto Ester attached to an electron-rich aromatic ring.
Acidity
The -protons (C2 position) are acidic (). The compound interacts strongly with basic sites on silica gel.
Tautomerism
Exists in equilibrium between Keto (polar) and Enol (less polar, H-bonded) forms.[1]
UV Activity
Strong absorption at 254 nm due to the conjugated 2,5-dimethoxybenzoyl system.
Standard Operating Procedure (SOP): The "Golden Standard" Method
Do not rely on generic "Hexane/Ethyl Acetate" gradients. This molecule requires a modified mobile phase to suppress ionization and prevent tailing.
Why Acetic Acid? Silica gel is slightly acidic but contains active hydroxyl groups that can deprotonate or strongly hydrogen-bond with the enol form of the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-keto ester. Adding 1% acetic acid suppresses the ionization of the -proton, forcing the molecule into its neutral protonated state. This eliminates "streaking" (tailing).
Why 70:30? The 2,5-dimethoxy groups add lipophilicity, but the
-dicarbonyl core is polar. A 30% EtOAc concentration usually lifts the product to an of 0.3–0.4, distinct from the starting acetophenone ().
B. Visualization Protocol (Dual-Check System)
You must use a Subtractive and Additive visualization method to confirm conversion.[1]
Primary (Non-Destructive): UV 254 nm
Observation: Dark purple/black spot on green fluorescent background.
Limit: Both Starting Material (SM) and Product (P) are UV active.[1] Hard to distinguish if
coordinates with the enol form of the -keto ester to form a colored complex.
Specificity: The starting material (2,5-dimethoxyacetophenone) is a simple ketone and has negligible enol content on TLC.[1] It will NOT stain strongly. The product (P) will stain instantly.
Result: Product appears as a red/violet spot .[9] SM remains colorless or very faint yellow.
Workflow Visualization
The following diagram outlines the logical flow for monitoring this specific reaction, including decision gates for troubleshooting common separation issues.
Caption: Operational workflow for monitoring
-keto ester formation. Note the critical use of for definitive product identification.
Troubleshooting Guide (FAQ)
Issue 1: "My product spot is streaking (tailing) badly."
Diagnosis: The acidic
-protons are interacting with the silica silanols, or the keto-enol equilibrium is shifting during elution.
Solution:
Add Acid: Ensure your mobile phase contains 0.5% to 1% Acetic Acid or Formic Acid.
Pre-wash Plate: Elute the blank TLC plate with the acidic solvent before spotting your sample. Dry it, then use it.[1][4][10] This neutralizes basic sites on the silica.
Issue 2: "I see two spots for the product, but NMR says it's pure."
Diagnosis: You are likely separating the Keto and Enol tautomers. While they equilibrate rapidly in solution, the silica surface can sometimes stabilize one form, causing "spot splitting" or a dumbbell shape.[1]
Verification:
Perform a 2D-TLC experiment : Run the plate in direction X. Dry it. Rotate 90 degrees and run it again in the same solvent.
Result: If the two spots lie on the diagonal, they are different components. If you see two off-diagonal spots appearing from the original single spots, it is dynamic tautomerization occurring during the run.
Issue 3: "The starting material and product have the same Rf."
Diagnosis: The lipophilic 2,5-dimethoxy groups dominate the polarity, making the change from -H (SM) to -COOMe (Product) less significant than expected.[1]
Solution:
Change Selectivity: Switch from Hexane/EtOAc to Toluene/Acetone (9:1) . The
- interactions between Toluene and the aromatic rings often separate similar aromatics better than aliphatic alkanes.
Use the Stain: This is where
is non-negotiable. Even if the spots overlap under UV, the product will turn violet/red upon staining, while the SM will not.
Issue 4: "The product spot disappears after drying."
Diagnosis: Decarboxylation.
-keto esters are thermally unstable, especially in the presence of acid and heat.
Solution:
Do NOT use a heat gun to dry the plate if you used an acidic mobile phase. Let it air dry or use a stream of cold air.
The hydrolysis of the ester followed by decarboxylation yields the starting ketone (or a similar isomer), making it look like the reaction reversed.
Mechanistic Insight: The "Why" Behind the Protocol
Understanding the equilibrium is key to interpreting your data.
Caption: The dynamic equilibrium of
-keto esters. The Enol form's interaction with silica causes tailing, which is mitigated by adding acid to the mobile phase.
The 2,5-dimethoxy substitution pattern on the phenyl ring is electron-donating. This increases the electron density at the carbonyl oxygen, potentially stabilizing the enol form via conjugation. This makes the specific stain (
) even more effective for this specific derivative compared to non-aromatic -keto esters.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1] (Standard reference for Claisen condensations and characterization of
-keto esters).
Touchstone, J. C. Practice of Thin Layer Chromatography, 3rd Ed.; Wiley-Interscience, 1992 .[1] (Source for mobile phase optimization and acidic modifiers).
Chemistry LibreTexts. "Visualizing TLC Plates." .[1] (Accessed 2024).[1] Verification of Ferric Chloride specificity for enols.
BenchChem. "Evaluating the Efficiency of Continuous Flow Reactors for Beta-Keto Ester Synthesis." .[1] (Context for synthesis and monitoring of dimethoxy-substituted beta-keto esters).
Comparison of "Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate" with similar building blocks
Comparative Guide: Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate in Heterocyclic Synthesis Executive Summary Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate (also known as Methyl 2,5-dimethoxybenzoylacetate) is a special...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate in Heterocyclic Synthesis
Executive Summary
Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate (also known as Methyl 2,5-dimethoxybenzoylacetate) is a specialized
-keto ester building block used primarily in the synthesis of pharmacologically active heterocycles, including coumarins, quinolines, and pyrazoles.[1]
Unlike ubiquitous aliphatic
-keto esters (e.g., Ethyl Acetoacetate), this aromatic derivative introduces a pre-functionalized 2,5-dimethoxyphenyl core. This substitution pattern is critical for specific biological targets—such as antifungal agents and neurotransmitter mimics—but introduces unique steric and electronic challenges. This guide compares its performance against its structural isomer (3,4-dimethoxy) and the industry standard (Ethyl Acetoacetate) to aid in experimental design.
Chemical Profile & Structural Comparison
The following table contrasts the target molecule with its closest structural alternatives.
Feature
Target Molecule
Isomer Alternative
Standard Baseline
Name
Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
Ethyl Acetoacetate (EAA)
CAS No.
26563-53-9
74053-93-3
141-97-9
MW
238.24 g/mol
238.24 g/mol
130.14 g/mol
Core Structure
Aromatic -keto ester
Aromatic -keto ester
Aliphatic -keto ester
Steric Profile
High (Ortho-methoxy)
Moderate (Meta/Para-methoxy)
Low
Electronic Nature
Electron-Rich (Donor)
Electron-Rich (Donor)
Neutral/Slightly Withdrawing
Primary Use
2,5-dimethoxy functionalized scaffolds
3,4-dimethoxy functionalized scaffolds
General heterocycle synthesis
Performance Analysis: Reactivity & Causality
Steric Hindrance (The "Ortho Effect")
The defining characteristic of the 2,5-isomer is the methoxy group at the ortho position (C2) relative to the carbonyl chain.
Observation: Reactions involving nucleophilic attack at the C3-ketone (e.g., Knorr synthesis) are slower for the 2,5-isomer compared to the 3,4-isomer.
Causality: The ortho-methoxy group creates significant steric bulk, shielding the carbonyl carbon from approaching nucleophiles. Additionally, the oxygen lone pairs can create electrostatic repulsion against incoming nucleophiles.
Experimental Implication: Protocols often require higher temperatures (reflux) or stronger acid catalysis compared to EAA.
Electronic Modulation
Both dimethoxy isomers are electron-rich, but the position matters.
Electrophilicity: The resonance donation from the phenyl ring reduces the electrophilicity of the C3-ketone.
Enolization: The active methylene (C2 of the propanoate chain) is flanked by the electron-rich aryl ketone and the ester. The acidity of these protons is slightly lower than in EAA due to the electron-donating nature of the aryl ring, potentially requiring stronger bases for alkylation reactions.
Comparative Yield Expectations
Based on typical Pechmann condensation conditions (Phenol +
Catalyst: Sulfuric acid (70%) or Amberlyst-15 (Solid acid)
Solvent: Ethanol (or solvent-free)
Step-by-Step Methodology:
Mixture Preparation: In a round-bottom flask, combine equimolar amounts of resorcinol and the 2,5-dimethoxy building block.
Catalyst Addition:
Liquid Acid: Add H₂SO₄ dropwise at 0°C to prevent charring.
Solid Acid: Add 10 wt% Amberlyst-15.
Reflux: Heat the mixture to reflux (approx. 80–100°C).
Critical Note: Due to the steric hindrance of the 2,5-group, maintain reflux for 6–8 hours . (Compare to 1–2 hours for EAA).
Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the starting ester.
Work-up: Pour the reaction mixture into crushed ice/water. The coumarin typically precipitates as a solid.
Purification: Filter the solid and recrystallize from Ethanol/Water.
Visualization: Pechmann Reaction Pathway
Figure 1: Mechanistic pathway for Pechmann condensation. The 2,5-dimethoxy group sterically hinders the cyclization step, often requiring extended reaction times.
Protocol B: Knorr Pyrazole Synthesis
Objective: Synthesis of 3-(2,5-dimethoxyphenyl)-5-hydroxy-pyrazole.
Mechanism: Condensation with hydrazine.
Addition: Add hydrazine hydrate dropwise at room temperature.
Reflux: Heat to reflux for 4–6 hours .
Observation: A precipitate may form during reflux (the pyrazolone tautomer).
Cooling: Cool the mixture to 0°C.
Isolation: Filter the precipitate. Wash with cold ethanol and ether.
Validation: Check melting point (typically high, >150°C for pyrazolones) and ¹H NMR (disappearance of methoxy ester peak at ~3.7 ppm).
Selection Guide: Choosing the Right Building Block
Use the following decision tree to determine if the 2,5-isomer is required for your specific drug development application.
Figure 2: Decision tree for selecting
-keto esters based on target structural motifs and reactivity constraints.
References
ChemicalBook. (2024). Methyl 2,5-dimethoxybenzoylacetate Product Properties and Suppliers. Retrieved from
PubChem. (2024).[4] Compound Summary: Methyl 2,5-dimethoxybenzoylacetate.[5] National Center for Biotechnology Information. Retrieved from
Sethi, A., et al. (2013). Pechmann condensation of phenols with ethyl acetoacetate using solid acid catalysts. Journal of Chemical Sciences.
Garazd, M. M., et al. (2017). Modified Coumarins: Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds. (Context on the biological importance of dimethoxy-substituted coumarins).
A Comparative Guide for Researchers: Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate vs. Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. This guide provides an...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. This guide provides an in-depth, objective comparison of two constitutional isomers, methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate and methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate. By examining their synthesis, spectroscopic signatures, and inherent reactivity, this document aims to equip researchers with the necessary field-proven insights to make informed decisions for their synthetic strategies.
The dimethoxyphenyl motif is a common feature in a vast array of biologically active molecules and natural products. The specific substitution pattern of the methoxy groups on the phenyl ring can dramatically alter a molecule's steric and electronic properties, thereby influencing its reactivity and biological profile. This guide will dissect these differences through the lens of experimental data and established chemical principles.
Synthesis and Mechanistic Considerations: The Claisen Condensation
The most direct and efficient route to synthesize both methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate and methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate is the Claisen condensation. This venerable carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base. In this case, the corresponding dimethoxyacetophenone serves as the ketone component, and dimethyl carbonate acts as the ester.
The choice of a strong, non-nucleophilic base is paramount to the success of this reaction. Sodium hydride (NaH) is a common and effective choice, as it irreversibly deprotonates the α-carbon of the acetophenone, driving the equilibrium towards the formation of the enolate.
Caption: Generalized workflow for the Claisen condensation synthesis of methyl 3-(dimethoxyphenyl)-3-oxopropanoates.
Experimental Protocol: A Self-Validating System
The following protocol is a robust and reproducible method for the synthesis of both isomers. The causality behind each step is explained to ensure trustworthiness and adaptability.
Materials:
Appropriate Dimethoxyacetophenone (2,5- or 3,4-)
Dimethyl Carbonate
Sodium Hydride (60% dispersion in mineral oil)
Anhydrous Tetrahydrofuran (THF)
1 M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Magnesium Sulfate
Ethyl Acetate
Hexanes
Step-by-Step Methodology:
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a dropping funnel is assembled. This stringent anhydrous setup is crucial as sodium hydride reacts violently with water, and the enolate intermediate is sensitive to protonation.
Dispersion of the Base: Sodium hydride (1.2 equivalents) is carefully weighed and washed with anhydrous hexanes to remove the mineral oil. Anhydrous THF is then added to the flask to create a slurry.
Formation of the Enolate: The respective dimethoxyacetophenone (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the sodium hydride slurry at 0 °C. The reaction is then allowed to warm to room temperature and stirred for one hour. The evolution of hydrogen gas is a visual indicator of enolate formation.
Acylation: Dimethyl carbonate (3.0 equivalents), acting as both a reactant and a solvent, is added to the dropping funnel and introduced to the reaction mixture dropwise. The reaction is then heated to reflux for 4-6 hours. The excess of dimethyl carbonate ensures the reaction goes to completion.
Quenching and Workup: The reaction is cooled to 0 °C and cautiously quenched by the slow addition of 1 M HCl to neutralize the excess sodium hydride and protonate the resulting β-keto ester anion. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash to remove residual water.
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Note: The predicted spectroscopic data is based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy. Actual experimental values may vary slightly.
Reactivity and Electronic Effects: A Tale of Two Isomers
The positioning of the two methoxy groups on the phenyl ring significantly impacts the electronic environment of the molecule, which in turn governs its reactivity, particularly in electrophilic aromatic substitution reactions.
Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate: The methoxy groups at the 3- and 4-positions (ortho and para to each other) are both electron-donating through resonance. Their effects are additive, making the aromatic ring highly activated towards electrophilic attack. The directing effect of these groups will favor substitution at the 5-position, which is ortho to the 4-methoxy group and para to the 3-methoxy group.
Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate: In this isomer, the methoxy groups are in a 1,4-relationship (para). Both are strongly activating and ortho, para-directing. The 2-methoxy group will direct incoming electrophiles to the 3- and 6-positions, while the 5-methoxy group will direct to the 4- and 6-positions. The 6-position is therefore strongly activated by both groups. However, steric hindrance from the adjacent 3-oxopropanoate chain may influence the regioselectivity of the reaction.
Caption: A simplified representation of the directing effects of the dimethoxy substituents on electrophilic aromatic substitution.
Applications in Drug Development
Dimethoxyphenyl moieties are prevalent in a wide range of pharmacologically active compounds. These β-keto esters are valuable intermediates for the synthesis of more complex molecules, including flavonoids, coumarins, and various heterocyclic systems that form the core of many drug candidates.
For instance, derivatives of 3,4-dimethoxyphenyl compounds have been investigated for their potential as anticancer agents.[1] The 2,5-dimethoxyphenyl scaffold is also found in compounds with a range of biological activities, including hallucinogenic properties in some amine derivatives. The β-keto ester functionality in both target molecules provides a versatile handle for further chemical transformations, such as alkylation, reduction, and cyclization reactions, opening up a vast chemical space for drug discovery efforts.
Conclusion
Both methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate and methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate are valuable and versatile building blocks for organic synthesis and drug discovery. The choice between them will ultimately depend on the specific synthetic target and the desired electronic and steric properties of the final molecule. The 3,4-isomer offers a more defined and predictable pattern of electrophilic substitution, while the 2,5-isomer provides multiple sites for potential functionalization, albeit with the potential for more complex product mixtures. This guide provides the foundational knowledge for researchers to strategically select the appropriate isomer to accelerate their research and development endeavors.
References
DiBiase, S. A., & Gokel, G. W. (1978). Crown-cation complex effects. IX. A convenient and efficient synthesis of macrocyclic polyethers (crown ethers) and their derivatives. The Journal of Organic Chemistry, 43(3), 447–452.
Claisen, L. (1887). Ueber die Einwirkung von Natriumäthylat auf Acetessigester. Berichte der deutschen chemischen Gesellschaft, 20(1), 655–657.
House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
Xia, Y., et al. (2019). Design, synthesis, and biological evaluation of novel 3,4,5-trimethoxyphenyl derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 183, 111704.